molecular formula C7H5BrFNO2 B1524174 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene CAS No. 64695-96-1

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Cat. No.: B1524174
CAS No.: 64695-96-1
M. Wt: 234.02 g/mol
InChI Key: RYWJXYWJUJFEMD-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-5-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWJXYWJUJFEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695159
Record name 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64695-96-1
Record name 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Introduction

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its unique arrangement of electron-withdrawing (nitro, fluoro, bromo) and electron-donating (methyl) groups on a benzene ring makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, providing a gateway to a diverse range of derivatives.[2][3]

This technical guide, designed for researchers and professionals in chemical and drug development, provides a comprehensive overview of the synthesis and detailed characterization of this compound. We will delve into the mechanistic principles governing its synthesis, present a field-proven experimental protocol, and detail the analytical techniques required to verify its structure and purity.

Part 1: Synthesis via Electrophilic Aromatic Substitution

The most direct and established method for synthesizing this compound is through the electrophilic aromatic nitration of its precursor, 2-Bromo-4-fluorotoluene.[4] This reaction is a cornerstone of aromatic chemistry, involving the introduction of a nitro group (-NO₂) onto the benzene ring.[5]

Principle and Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] A powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from a nitrating agent. While the classic nitrating mixture is a combination of concentrated nitric and sulfuric acids, an alternative and effective method utilizes potassium nitrate in concentrated sulfuric acid.[4][6]

Generation of the Electrophile: Sulfuric acid, a strong acid, protonates the nitrate ion (from KNO₃), which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

Electrophilic Attack and Regioselectivity: The π-electron system of the 2-Bromo-4-fluorotoluene ring attacks the nitronium ion. The position of this attack (regioselectivity) is directed by the existing substituents on the ring.

  • Methyl (-CH₃): An activating, ortho-, para- directing group.

  • Bromine (-Br) and Fluorine (-F): Deactivating, but ortho-, para- directing halogens.

Considering the positions on the starting material (2-Bromo-4-fluorotoluene):

  • The position ortho to the methyl group and meta to both halogens is sterically hindered.

  • The position ortho to the bromine and meta to the methyl group is activated by the methyl group (para to it) and the fluorine (ortho to it). This makes it the most favorable position for electrophilic attack, leading to the desired product, this compound.

The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] A weak base in the mixture (such as HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[8]

Visual Representation of the Synthetic Pathway

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene Reaction Electrophilic Nitration 2-Bromo-4-fluorotoluene->Reaction KNO3 Potassium Nitrate (KNO₃) KNO3->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.[4]

Materials and Equipment:

  • Starting Material: 2-Bromo-4-fluorotoluene (1.0 equiv)

  • Reagents: Potassium nitrate (1.3 equiv), 98% Concentrated Sulfuric Acid

  • Solvents: Ethyl acetate, Petroleum ether, Saturated brine solution

  • Equipment: Three-necked flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath, rotary evaporator, equipment for silica gel column chromatography.

Procedure:

  • Reaction Setup: In a three-necked flask, add 2-Bromo-4-fluorotoluene (e.g., 5.0 g, 26.5 mmol, 1.0 equiv) and concentrated sulfuric acid (50 ml).

  • Cooling: Cool the solution to between 0 °C and 5 °C using an ice-water bath.

  • Addition of Nitrating Agent: While maintaining the low temperature, add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in small portions to control the exothermic reaction.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature (approx. 25 °C) and stir for 2 hours under a nitrogen atmosphere.

  • Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water. This will precipitate the crude product and dilute the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic phases with a saturated brine solution to remove residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield the pure compound.[4] A typical yield for this reaction is around 54.3%.[4]

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of determining its physical properties and employing various spectroscopic techniques.[9][10]

Summary of Properties
PropertyValueSource
CAS Number 64695-96-1[4]
Molecular Formula C₇H₅BrFNO₂[4]
Molecular Weight 234.02 g/mol [4]
Appearance Solid[11]
Purity Typically >95% after chromatography[11]
Storage Sealed in a dry environment at room temperature[11]
Spectroscopic Analysis & Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.[12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR):

    • Methyl Protons (-CH₃): A singlet peak is expected around δ 2.3-2.5 ppm, integrating to 3 protons.

    • Aromatic Protons (Ar-H): Two distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). One proton is adjacent to the bromine atom, and the other is adjacent to the fluorine atom. Due to coupling with the adjacent fluorine atom (¹⁹F), the signal for the proton next to it will appear as a doublet. The other aromatic proton will appear as a singlet or a narrowly split doublet due to long-range coupling.

  • ¹³C NMR (Carbon NMR):

    • Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

    • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bonded to fluorine and bromine will show characteristic splitting patterns and chemical shifts. The carbon attached to the nitro group will be significantly deshielded (shifted downfield).

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.[9]

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are crucial for confirming the success of the nitration.

  • ~1250-1150 cm⁻¹: C-F stretching vibration.

  • ~700-500 cm⁻¹: C-Br stretching vibration.

C. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[13]

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ).

  • Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Characterization Workflow

Characterization cluster_data Data Interpretation Start Synthesized & Purified Product MP Melting Point Analysis Start->MP MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MP_Data Purity Check MP->MP_Data MS_Data Molecular Weight & Isotopic Pattern (Br) MS->MS_Data IR_Data Functional Groups (NO₂, C-F, C-Br) IR->IR_Data NMR_Data C-H Framework & Connectivity NMR->NMR_Data Data Data Analysis & Structure Confirmation MP_Data->Data MS_Data->Data IR_Data->Data NMR_Data->Data

Caption: Workflow for the analytical characterization of the final product.

Part 3: Safety Information

Substituted nitroaromatic compounds should be handled with care. Based on data for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[14] It may also cause skin and serious eye irritation, as well as respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.
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  • ChemicalBook. This compound synthesis.
  • Advanced ChemBlocks Inc. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene.
  • Study.com. Nitrobenzene Structure, Production & Uses.
  • Chemistry LibreTexts. 16.5: Synthetic Strategies Toward Substituted Benzenes.
  • Benchchem. literature review on the synthesis of substituted nitrobenzenes.
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  • National Institutes of Health. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
  • LookChem. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price.
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  • NIST WebBook. Benzene, 2-bromo-1-methyl-4-nitro-.
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  • YouTube. NITRATION TIME! Making A Chemical Called Nitrobromobenzene. Available from: [Link]

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Sources

A Comprehensive Technical Guide to the Solubility of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical synthesis and organic chemistry research. In the absence of extensive publicly available quantitative solubility data, this document synthesizes theoretical principles of solubility, qualitative experimental observations, and a detailed protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of this compound

This compound (CAS No. 64695-96-1) is a substituted nitrobenzene derivative with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1][2] Its multifaceted structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, makes it a valuable building block in organic synthesis. These functional groups provide multiple reaction sites for the construction of more complex molecules, particularly in the development of pharmacologically active compounds.[3]

A fundamental physicochemical property governing the utility of any compound in synthesis and formulation is its solubility. The ability to dissolve a substance in a suitable solvent is critical for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular interaction.

  • Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

  • Formulation: Developing stable and bioavailable drug products.

This guide will explore the theoretical underpinnings of this compound's solubility, present available qualitative data, and provide a robust experimental framework for its quantitative determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[4] The overall process of dissolution involves overcoming the solute-solute interactions (lattice energy) and the solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure and Polarity Analysis

The structure of this compound is key to understanding its solubility profile.

  • Benzene Ring: The core aromatic ring is nonpolar.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.

  • Halogens (Br and F): Bromine and fluorine are electronegative, contributing to the molecule's polarity.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

The presence of both polar (nitro, halogens) and nonpolar (benzene ring, methyl group) regions gives this compound a moderate overall polarity. It is a solid at room temperature, indicating significant intermolecular forces in its crystal lattice.[1][3]

Predicting Solubility in Common Organic Solvents

Based on its structure, we can predict its solubility behavior:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring and methyl group will promote solubility in these solvents. However, the polar nitro and halo groups will limit high solubility.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone, DMSO): These solvents can interact favorably with the polar functional groups of the molecule. Dichloromethane and chloroform are often good solvents for compounds of moderate polarity.[3] The slight solubility in Dimethyl Sulfoxide (DMSO) is also expected due to DMSO's high polarity.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While this compound does not have a hydrogen bond donor, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Solubility is expected to be moderate.

  • Water: Due to the large nonpolar aromatic ring, the compound is predicted to have very low solubility in water.[4]

Qualitative Solubility Data

SolventPredicted PolarityPredicted Solubility
Dichloromethane (DCM)Polar AproticSoluble[3]
ChloroformPolar AproticSoluble[3], Slightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[3]
WaterPolar ProticLow to Insoluble[4]

Note: "Slightly Soluble" indicates that the compound does not dissolve to a large extent.

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of public data, experimental determination is crucial. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare supersaturated solutions: Add excess solute to a known volume of solvent in vials. B Equilibrate at a constant temperature (e.g., 25°C) in a thermostatic shaker for 24-48 hours. A->B Achieve equilibrium C Centrifuge the vials to settle undissolved solid. B->C Separate phases D Carefully withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a 0.22 µm syringe filter. D->E F Prepare a series of dilutions of the filtered supernatant. E->F Quantify concentration G Analyze the diluted solutions by a calibrated HPLC-UV or UV-Vis method. F->G H Calculate the concentration of the saturated solution. G->H

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

  • Phase Separation:

    • Remove the vials from the shaker and centrifuge them at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Create a calibration curve by preparing a series of standards of known concentrations from the stock solution.

    • Analyze the standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to establish a linear relationship between absorbance/peak area and concentration.

    • Accurately dilute the filtered supernatant from the equilibrated samples to fall within the range of the calibration curve.

    • Analyze the diluted samples and use the calibration curve to determine the concentration of the saturated solution.

  • Data Reporting:

    • Express solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Advanced Approaches: In Silico Solubility Prediction

In modern drug discovery and chemical process development, computational models are increasingly used to predict physicochemical properties like solubility, saving time and resources.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental solubility data.[5] For nitroaromatic compounds, these models can provide estimations of solubility in various solvents.[6][7]

Physics-Based Models

More advanced, physics-based methods can predict solubility from first principles by calculating the free energy of solvation and the lattice energy of the solid state.[8] While computationally intensive, these methods can be highly accurate and do not rely on large experimental datasets for training.

G cluster_input Input cluster_models Prediction Models cluster_output Output A Molecular Structure of This compound B QSPR Models (Statistical Correlation) A->B C Physics-Based Models (Thermodynamic Calculations) A->C D Predicted Solubility in various solvents B->D C->D

Caption: Logical relationship of in silico solubility prediction methods.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong understanding of its molecular structure allows for reliable qualitative predictions of its behavior in common organic solvents. The compound is expected to be soluble in polar aprotic solvents like dichloromethane and chloroform, with limited solubility in nonpolar and highly polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Furthermore, the use of in silico prediction models presents a valuable complementary approach for estimating solubility in the early stages of research and development.

References

  • 1-Bromo-2-Fluoro-4-Methyl-5-Nitrobenzene | CAS 262361-47-3. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.
  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene. (n.d.).
  • Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling. (2025, August 10). ResearchGate.
  • (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. (2019, September 19).
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). PMC - NIH.
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Reactivity profile of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Introduction

This compound (CAS No: 64695-96-1) is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its strategic arrangement of bromo, fluoro, methyl, and nitro substituents on the benzene ring imparts a unique and predictable reactivity profile, making it a valuable building block for researchers in drug discovery, agrochemicals, and materials science.[2][3][4] The presence of a potent electron-withdrawing nitro group profoundly influences the molecule's electronic landscape, rendering the aromatic core susceptible to specific chemical transformations.

This technical guide provides a comprehensive analysis of the reactivity of this compound. We will delve into its molecular structure and electronic properties, detail its synthesis, and offer a mechanistic exploration of its key reactions, with a primary focus on Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven insights required for its effective utilization in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of the interplay between its various substituents. The nitro group at C4 is a strong electron-withdrawing group (-I, -M), which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution.[3][5] The halogens (Bromo at C1, Fluoro at C5) are also deactivating (-I, +M), while the methyl group at C2 is a weak activating group (+I). The cumulative effect of these groups, particularly the powerful nitro group, dictates the primary reaction pathways.

Caption: Electronic effects of substituents on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 64695-96-1[1][6]
Molecular Formula C₇H₅BrFNO₂[7]
Molecular Weight 234.02 g/mol [1][6]
Physical Form Solid
InChI Key RYWJXYWJUJFEMD-UHFFFAOYSA-N
Storage Sealed in dry, room temperature

Synthesis

The title compound is typically prepared via electrophilic nitration of a disubstituted benzene precursor. A common and efficient route starts from 2-Bromo-4-fluorotoluene.[6] The directing effects of the methyl (ortho, para-directing) and bromo (ortho, para-directing) groups, combined with the fluoro group's influence, guide the incoming nitro group to the desired C4 position.

Synthesis_Workflow cluster_main Synthesis of this compound Start Starting Material: 2-Bromo-4-fluorotoluene Reaction Nitration Reaction (0-25 °C, 2h) Start->Reaction Reagents Reagents: Potassium Nitrate (KNO₃) Conc. Sulfuric Acid (H₂SO₄) Reagents->Reaction Workup Aqueous Workup: Pour onto ice water Ethyl Acetate Extraction Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Nitration of 2-Bromo-4-fluorotoluene[7]

This protocol describes the synthesis on a 26.5 mmol scale.

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 mL).

  • Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.

  • Addition of Nitrating Agent: While maintaining the low temperature, add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in small portions to control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.

  • Quenching and Extraction: Carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water. Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with saturated brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using petroleum ether as the eluent to yield the pure product (3.4 g, 54.3% yield).[6]

Reactivity Profile and Mechanistic Insights

A. Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's reactivity is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reaction class is characterized by the displacement of a leaving group (typically a halide) on an electron-poor aromatic ring by a nucleophile.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][8]

Causality of Reactivity:

  • Activation: The nitro group at C4 strongly withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects. This creates a significant partial positive charge (δ+) on the ring carbons, particularly those ortho and para to the nitro group.

  • Sites of Attack: Both the bromo group at C1 (para to NO₂) and the fluoro group at C5 (ortho to NO₂) are positioned at activated sites.

  • Intermediate Stabilization: When a nucleophile attacks either C1 or C5, the resulting negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization, lowering the activation energy for the initial nucleophilic attack, which is typically the rate-determining step.[5][9]

Regioselectivity: Bromo vs. Fluoro Displacement

A critical consideration is which halogen is preferentially displaced.

  • Leaving Group Ability (Halogens): In SNAr, the C-F bond is stronger than the C-Br bond. However, the rate-determining step is the initial attack, not the departure of the leaving group. Fluorine's high electronegativity makes the carbon it's attached to more electrophilic and better stabilizes the intermediate, often leading to a faster reaction (reactivity order is typically F > Cl > Br > I).

  • Positional Activation: The bromo group is para to the nitro group, while the fluoro group is ortho. Resonance stabilization of the Meisenheimer complex is highly effective when the negative charge can be delocalized from the ortho and para positions directly onto the nitro group. Both positions allow for this stabilization. However, the para position (attack at C1, displacing Br) is sterically less hindered than the ortho position (attack at C5, displacing F), which is flanked by the nitro and methyl groups.

Therefore, while fluorine is generally more activating, the combination of strong para resonance stabilization and lower steric hindrance often favors the displacement of the bromine atom at the C1 position. The precise outcome can, however, be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Competing SNAr pathways for nucleophilic attack.

Representative Protocol: Amination via SNAr

This is a generalized protocol based on standard SNAr conditions.

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

  • Add Reagents: Add the amine nucleophile (e.g., morpholine, 1.2-2.0 equiv) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv) to scavenge the HBr byproduct.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography or recrystallization.

B. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), a critical functional group in medicinal chemistry for forming amides, sulfonamides, and for participating in further coupling reactions.[2] This transformation dramatically alters the electronic character of the ring, converting the strongly deactivating nitro group into a strongly activating amino group.

Standard Protocol: Reduction with Tin and HCl [10]

  • Reaction Setup: Suspend this compound (1.0 equiv) and tin (Sn) powder (3-4 equiv) in ethanol in a round-bottom flask.

  • Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise.

  • Reaction: Continue refluxing until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction and filter to remove excess tin. Make the filtrate strongly basic (pH > 10) with aqueous NaOH to precipitate tin salts and deprotonate the aniline product.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify as needed.

C. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][11] These reactions are fundamental for C-C and C-N bond formation. However, the electron-deficient nature of the aromatic ring can make oxidative addition to the C-Br bond more challenging, potentially requiring more electron-rich phosphine ligands or specialized catalyst systems to achieve high efficiency.

Applications in Complex Synthesis

The true value of this compound lies in its role as a scaffold for building more complex molecular architectures. A typical synthetic strategy involves:

  • SNAr Reaction: Displace the bromo group with a key fragment or nucleophile.

  • Nitro Reduction: Reduce the nitro group to an aniline.

  • Further Functionalization: Use the newly formed aniline and the remaining fluoro and methyl groups as handles for subsequent reactions, such as cyclizations to form heterocycles, a common motif in pharmaceutical compounds.[2]

This stepwise approach allows for the controlled and regioselective introduction of molecular diversity, accelerating the drug discovery process.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by the powerful activating effect of its C4-nitro group. Its primary reaction pathway is Nucleophilic Aromatic Substitution, with a nuanced regioselectivity between the bromo and fluoro positions that can be exploited by the synthetic chemist. The ability to subsequently reduce the nitro group to an amine further enhances its utility, providing a gateway to a wide array of complex nitrogen-containing molecules. A thorough understanding of its electronic properties and reaction mechanisms, as detailed in this guide, is essential for leveraging this compound to its full potential in research and development.

References

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 . PubChem. [Link]

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  • This compound | C7H5BrFNO2 | CID 53403286 . PubChem. [Link]

  • Aromatic Substitution | Flow Reactions . Vapourtec Flow Chemistry. [Link]

  • Synthesis of meta-bromonitrobenzene . PrepChem.com. [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... . ResearchGate. [Link]

  • Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene . MySkinRecipes. [Link]

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  • Method for preparing 2-bromo-5-fluoroaniline.
  • 1-bromo-5-fluoro-2-methyl-4-nitro-benzene Market Size, Share, Trend and Forcarst to 2025 . Prof Research. [Link]

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  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Stack Exchange. [Link]

  • Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2 . YouTube. [Link]

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Potential applications of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in Organic Synthesis

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique arrangement of substituents—a bromine atom, a fluorine atom, a methyl group, and a powerful electron-withdrawing nitro group—provides a rich platform for a variety of chemical transformations. The interplay of these groups governs the molecule's reactivity, allowing for regioselective modifications at multiple sites. This guide offers a comprehensive exploration of the synthetic potential of this reagent, focusing on its core reactivity and applications in the development of complex molecules for the pharmaceutical and materials science sectors. For researchers and drug development professionals, understanding the nuanced reactivity of this compound is key to unlocking novel synthetic pathways and accelerating discovery programs.

Physicochemical Properties and Structural Analysis

The synthetic utility of this compound stems directly from its chemical structure and properties. The strategic placement of its functional groups creates a unique electronic environment that dictates its reactivity in various organic reactions.

Structural Features and Electronic Effects:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). Its position para to the fluorine atom is crucial for activating that site.

  • Fluorine Atom (-F): Fluorine is a highly electronegative atom that acts as an excellent leaving group in SNAr reactions, especially when activated by a para-nitro group.[1][2] The incorporation of fluorine into final products is also highly desirable in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity.[3]

  • Bromine Atom (-Br): The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[4][5]

  • Methyl Group (-CH₃): This electron-donating group can influence the overall electron density of the ring and provides an additional steric and electronic handle for more advanced synthetic designs.

PropertyValueReference
CAS Number 64695-96-1
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Conditions Sealed in a dry environment at room temperature

Key Synthetic Transformations

The multifunctionality of this compound allows for a sequence of selective reactions, making it a valuable intermediate. The primary transformations involve nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the nucleophilic aromatic substitution of the fluorine atom. The strong electron-withdrawing nitro group at the para position stabilizes the intermediate Meisenheimer complex, making the fluorine an excellent leaving group.[1][2] This reaction is a cornerstone for introducing a wide variety of nucleophiles, particularly amines and alkoxides.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq.).

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds.

This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a biaryl structure. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[5][6]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (with Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation (with R-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product sub 1-Bromo-5-fluoro-... boronic R-B(OH)₂

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water or toluene/ethanol/water), add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos or XPhos.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by both palladium and a copper(I) co-catalyst.[4][7]

Mechanism: The reaction mechanism is similar to the Suzuki coupling but involves a copper acetylide intermediate. The Pd(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the aryl-alkyne product.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a solvent like THF or DMF.

  • Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq.) and a base, typically an amine such as triethylamine or diisopropylamine (2.0-5.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a crucial step that dramatically expands the synthetic utility of the molecule, providing access to anilines which are precursors to amides, sulfonamides, and various heterocyclic systems.[8] This reduction can be achieved with high chemoselectivity, often leaving the aryl halides intact.

Common Reducing Agents:

  • Catalytic Hydrogenation (H₂/Pd/C): A very common and clean method, though it may also reduce the C-Br bond (hydrogenolysis) under certain conditions.[9]

  • Raney Nickel: Often used as an alternative to Pd/C to avoid dehalogenation of aryl bromides.[9]

  • Metal/Acid Systems (Fe/HCl, Sn/HCl, Zn/AcOH): Classic and robust methods for nitro group reduction.[9]

  • Tin(II) Chloride (SnCl₂): A mild reagent that is often selective for the nitro group in the presence of other reducible functionalities.[9]

Synthetic_Workflow start 1-Bromo-5-fluoro- 2-methyl-4-nitrobenzene step1 SFC or Cross-Coupling Product start->step1 Step 1: SₙAr or Pd-Coupling step2 Aniline Derivative step1->step2 Step 2: Nitro Reduction final Further Functionalization (Amides, Heterocycles) step2->final Step 3: Derivatization

Caption: Sequential functionalization workflow for the title compound.

Experimental Protocol: General Procedure for Nitro Reduction with SnCl₂

  • Reaction Setup: Suspend the nitro-containing starting material (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.) in portions.

  • Reaction Conditions: Heat the mixture to reflux (around 70-80 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of NaHCO₃ or a solution of NaOH until the pH is basic. This will precipitate tin salts.

  • Purification: Filter the mixture through celite to remove the tin salts, washing the pad with the reaction solvent. Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate to obtain the aniline product, which can be further purified if necessary.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a powerful and multifaceted building block in organic synthesis. The distinct reactivity of its three key functional sites—the activated fluorine for SNAr, the bromine for cross-coupling, and the nitro group for reduction to an amine—allows for a logical and sequential approach to constructing complex molecular architectures. This strategic versatility makes it an invaluable tool for medicinal chemists and materials scientists aiming to synthesize novel compounds with tailored properties. A thorough understanding of its reactivity profiles, as outlined in this guide, is essential for leveraging its full synthetic potential.

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  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. [Link]

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  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [Link]

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Safety and handling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound. As a key intermediate in various synthetic pathways, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Chemical Identification and Properties

Correctly identifying the compound and understanding its physical properties is the foundation of safe handling.

Table 1: Chemical Identifiers and Key Properties

Identifier Value Source(s)
IUPAC Name This compound [1]
Synonyms 2-Bromo-5-fluoro-4-nitrotoluene [1]
CAS Number 64695-96-1 [2]
Molecular Formula C₇H₅BrFNO₂ [1]
Molecular Weight 234.02 g/mol [1]
Appearance White to off-white or brown solid/powder

| Storage Temperature | Room Temperature (Sealed in dry conditions) |[3] |

Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation.

GHS_Pictogram cluster_0 GHS Pictogram cluster_1 Associated Signal Word GHS07 Warning Warning

Caption: GHS07 Exclamation Mark Pictogram and associated signal word.

Table 2: GHS Hazard Statements

Code Hazard Statement Classification Source(s)
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4) [1][4]
H312 Harmful in contact with skin Acute Toxicity, Dermal (Category 4) [1][4]
H332 Harmful if inhaled Acute Toxicity, Inhalation (Category 4) [1][4]
H315 Causes skin irritation Skin Corrosion/Irritation (Category 2) [1][4]
H319 Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2) [1][4]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |[1][4] |

Expert Insight: Beyond the immediate hazards listed, it is critical to recognize that this compound is a nitroaromatic substance. Compounds in this class can pose a risk of methemoglobinemia upon absorption.[3][5] This condition impairs the oxygen-carrying capacity of the blood, and its onset can be delayed for several hours after exposure.[3][5] Early symptoms may include headache, dizziness, and cyanosis (a bluish tint to the skin).[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is mandatory to mitigate the risks associated with this compound. All work must be conducted in a certified chemical fume hood.[6]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a one-size-fits-all process; it must be tailored to the specific experimental conditions. The following workflow provides a logical framework for determining the appropriate level of protection.

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn.[6] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][7]

  • Hand Protection : Chemical-resistant nitrile gloves are a suitable choice for incidental contact.[6] It is imperative to inspect gloves for tears or pinholes before each use. If contamination occurs, gloves must be removed and changed immediately, followed by hand washing.[7]

  • Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned.[6]

  • Respiratory Protection : All weighing and transfer operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for aerosolization or if work must be conducted outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[6]

Safe Handling and Storage Procedures

Laboratory Handling Protocol
  • Preparation : Before handling, ensure a chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and accessible.[6]

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound on a disposable weigh paper or within a container inside the fume hood to contain any dust.[6]

  • Experimental Use : Keep all containers clearly labeled. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[6]

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Requirements
  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] The recommended storage condition is room temperature.

  • Incompatibilities : This compound must be stored away from strong oxidizing agents and strong bases.[3][5][8]

    • Causality : Nitroaromatic compounds can react exothermically and sometimes violently with strong oxidizing agents. Contact with strong bases can lead to decomposition or unwanted side reactions.

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Management

The appropriate response depends on the scale and location of the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill or Outside Fume Hood Assess->LargeSpill Large or Uncontained DonPPE 1. Don appropriate PPE (incl. respirator if needed) SmallSpill->DonPPE Evacuate 1. Evacuate immediate area LargeSpill->Evacuate Contain 2. Cover with dry, inert absorbent material (e.g., vermiculite, sand) DonPPE->Contain Collect 3. Carefully sweep/scoop into a labeled, sealed hazardous waste container Contain->Collect Decontaminate 4. Decontaminate spill area with soap and water. Collect cleaning materials as waste. Collect->Decontaminate Alert 2. Alert others and call Emergency Response / EH&S Evacuate->Alert

Caption: Decision tree for responding to a spill of this compound.

First Aid Measures
  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[8][10]

  • Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or if you feel unwell.[8][9]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[8][10]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[8][10]

Disposal Considerations

Waste disposal must be handled with the same care as the active chemical.

  • Chemical Waste : All surplus material and contaminated consumables (e.g., gloves, weigh papers, cleaning materials) must be collected in a suitable, closed, and clearly labeled container for hazardous waste.[3][8]

  • Disposal Method : Disposal must be conducted through a licensed and approved waste disposal company. Do not dispose of this chemical into drains or the environment.[3][8]

References

  • PubChem Compound Summary for CID 10036983, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 23284664, 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Chemical Label Information for this compound.
  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry. In the absence of a definitive crystal structure for this specific isomer (CAS No. 64695-96-1), this document synthesizes data from closely related analogs, spectroscopic principles, and computational chemistry predictions to elucidate its structural characteristics. We will explore the intricate interplay of steric and electronic effects governed by the bromo, fluoro, methyl, and nitro substituents, which collectively dictate the geometry of the benzene ring and the orientation of the nitro and methyl groups. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of structure-property relationships in complex aromatic systems.

Introduction: The Significance of Polysubstituted Nitroaromatics

Polysubstituted nitroaromatics are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and energetic materials. The specific arrangement of substituents on the benzene ring profoundly influences the molecule's reactivity, polarity, and three-dimensional shape. This compound is a prime example of a molecule where multiple functional groups with opposing electronic properties and varying steric demands are present. Understanding the nuanced structural details of this compound is paramount for predicting its chemical behavior and designing synthetic pathways that leverage its unique properties.

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by the covalent bonding arrangement of its constituent atoms and the resulting three-dimensional geometry. While a definitive X-ray crystal structure is not publicly available, we can predict its key structural parameters based on fundamental chemical principles and data from analogous compounds.

The Benzene Ring: A Distorted Hexagon

In an unsubstituted benzene molecule, the C-C bond lengths are all equivalent (approximately 1.39 Å), and all internal bond angles are 120°. However, the presence of multiple substituents with different electronic properties (electron-donating methyl group and electron-withdrawing nitro, fluoro, and bromo groups) induces a distortion in the benzene ring of this compound.

The electron-donating methyl group will tend to increase electron density in the ring, particularly at the ortho and para positions, which can slightly lengthen the adjacent C-C bonds. Conversely, the strongly electron-withdrawing nitro group will decrease electron density, potentially shortening the C-C bonds to which it is attached. The halogens, bromine and fluorine, exhibit a dual role with inductive electron withdrawal and resonance electron donation, further contributing to the complexity of the bond length and angle distribution.

Predicted Structural Parameters

The following table summarizes the predicted bond lengths and angles for this compound. These values are estimations based on data from related crystal structures, such as that of 1-bromo-4-methyl-2-nitrobenzene, and standard covalent radii.[1][2]

ParameterPredicted ValueRationale
Bond Lengths (Å)
C-Br1.90Standard C(sp²)-Br bond length.
C-F1.35Standard C(sp²)-F bond length.
C-N1.47Influenced by the electronic push-pull between the nitro and methyl groups.
N-O1.22Average N-O bond length in nitro groups.
C-C (ring)1.38 - 1.41Variation due to substituent effects.
C-C (methyl)1.51Standard C(sp²)-C(sp³) bond length.
Bond Angles (°)
C-C-Br119 - 121Steric influence of adjacent substituents.
C-C-F118 - 120Electronegativity of fluorine affects the angle.
C-C-N118 - 122Steric hindrance from the ortho-methyl group.
O-N-O~124Typical angle for a nitro group.
C-C-C (ring)118 - 122Deviation from ideal 120° due to substituent strain.

Conformational Analysis: The Orientation of Substituents

Conformational analysis of this compound primarily focuses on the rotational freedom of the nitro and methyl groups relative to the plane of the benzene ring.

The Nitro Group: A Battle of Sterics and Resonance

The nitro group's conformation is a delicate balance between two opposing forces:

  • Resonance Stabilization: Maximum resonance stabilization between the nitro group and the benzene ring occurs when they are coplanar. This allows for the delocalization of pi-electrons, which is energetically favorable.

  • Steric Hindrance: The presence of the ortho-methyl group creates significant steric repulsion with the oxygen atoms of the nitro group. This steric clash forces the nitro group to twist out of the plane of the benzene ring.

Based on studies of similarly ortho-substituted nitrobenzenes, it is highly probable that the nitro group in this compound is not coplanar with the aromatic ring.[1][2] The dihedral angle (the angle of twist) is likely to be significant, potentially in the range of 30-60°. This twisting has a profound impact on the molecule's electronic properties, as it disrupts the resonance interaction between the nitro group and the ring.

The Methyl Group: Free to Rotate?

The methyl group, being much smaller than the nitro group, experiences a lower barrier to rotation. While there will be some energetic preference for a staggered conformation relative to the ortho C-H bond, for most practical purposes at room temperature, the methyl group can be considered to be freely rotating.

The interplay of these conformational factors is crucial for understanding the molecule's reactivity and its interactions with other molecules, for instance, in a biological active site or a crystal lattice.

Methodologies for Structural and Conformational Analysis

A multi-pronged approach is necessary to definitively determine the structure and conformation of this compound.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this, the positions of all non-hydrogen atoms are determined. Hydrogen atoms are typically placed in calculated positions.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, which would definitively reveal the conformation of the nitro group.

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Synthesis & Purification b Crystal Growth a->b c Mount Crystal b->c d X-ray Diffraction c->d e Structure Solution d->e f Structure Refinement e->f g Final Structural Model f->g

A simplified workflow for X-ray crystallography.
Spectroscopic Techniques: A Window into Structure

Spectroscopic methods provide valuable information about the molecular structure and connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the number and connectivity of the hydrogen and carbon atoms. The chemical shifts would be influenced by the electron-donating and -withdrawing nature of the substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups. The symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm-1) would be prominent.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to deduce structural features.

Computational Chemistry: A Predictive Powerhouse

In the absence of experimental data, computational methods, particularly density functional theory (DFT), are invaluable for predicting molecular structure and conformation.

  • Initial Structure: A 2D or 3D model of this compound is constructed.

  • Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen to balance accuracy and computational cost.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms.[3][4] This process yields the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

G Computational Geometry Optimization a Build Initial 3D Structure b Select Computational Method & Basis Set a->b c Perform Geometry Optimization b->c d Lowest Energy Conformation c->d e Frequency Calculation d->e f Confirm Minimum & Predict Spectra e->f

Workflow for computational geometry optimization.

Synthesis and Reactivity Insights

The synthesis of this compound typically involves the nitration of a corresponding substituted toluene. For instance, the nitration of 2-bromo-4-fluorotoluene with potassium nitrate in concentrated sulfuric acid has been reported.[5] The regioselectivity of this reaction is governed by the directing effects of the existing bromo and fluoro substituents.

The reactivity of this molecule in subsequent synthetic steps will be heavily influenced by its structure. The twisted conformation of the nitro group, for example, may alter its directing effect in electrophilic aromatic substitution reactions.

Conclusion

The molecular structure and conformation of this compound are dictated by a complex interplay of steric and electronic effects. While a definitive experimental structure remains to be determined, a combination of data from analogous compounds and theoretical predictions provides a robust model. The benzene ring is expected to be distorted from a perfect hexagon, and the nitro group is predicted to be significantly twisted out of the plane of the ring due to steric hindrance from the adjacent methyl group. A comprehensive understanding of these structural nuances is essential for any researcher or scientist working with this and related polysubstituted aromatic compounds. Further experimental work, particularly single-crystal X-ray diffraction, is warranted to validate and refine the structural model presented in this guide.

References

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Domenicano, A., & Hargittai, I. (2007). Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations. Structural Chemistry, 18(5), 739-753.
  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.
  • Sherrill, C. D. (2020, March 28). Geometry Optimization in Computational Chemistry [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2024, February 6). What Is Geometry Optimization In Computational Chemistry? [Video]. YouTube. [Link]

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641.
  • NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Armstrong, A., et al. (2008). Stereoselective synthesis of 2,4,5-trisubstituted piperidines by carbonyl ene and Prins cyclisations. Organic & Biomolecular Chemistry, 6(18), 3348-3359.

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An In-depth Technical Guide to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a halogenated and nitrated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, physicochemical properties, and potential applications, particularly in the realm of medicinal chemistry and drug development. While the documented history of this specific molecule appears to be relatively recent, its structural motifs are common in a range of biologically active molecules, suggesting its considerable utility for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 64695-96-1,
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Physical Form Solid
InChI Key RYWJXYWJUJFEMD-UHFFFAOYSA-N
Storage Sealed in dry, room temperature

Discovery and History

The detailed discovery and early history of this compound are not extensively documented in readily accessible scientific literature. While the synthesis and use of various substituted nitrotoluenes have a long history in organic chemistry, the first specific synthesis of this particular isomer is not clearly attributed to a single discovery.

A notable and well-documented synthesis of this compound is found in a 2016 patent filed by Shanghai Acebright Pharmaceuticals Group Co., Ltd.[1]. This patent outlines a clear and scalable method for its preparation, suggesting its importance as an intermediate in the synthesis of more complex molecules, likely for pharmaceutical applications. The lack of earlier prominent publications may indicate that its specific utility was recognized more recently, possibly in connection with proprietary drug discovery programs.

Further historical context can be inferred from the broader history of electrophilic aromatic substitution reactions, particularly the nitration of halogenated toluenes. The regioselectivity of such reactions is governed by the directing effects of the substituents on the aromatic ring, a fundamental concept in organic chemistry.

Synthesis of this compound

The most clearly documented method for the synthesis of this compound involves the nitration of a substituted toluene precursor. The following protocol is based on the method described in Chinese patent CN105646333A[1].

Reaction Scheme

G cluster_conditions Reaction Conditions start 2-Bromo-4-fluorotoluene product This compound start->product Nitration 0-25 °C, 2h reagents Potassium Nitrate (KNO₃) Concentrated Sulfuric Acid (H₂SO₄)

Caption: Synthetic route for this compound.

Experimental Protocol

Materials:

  • 2-Bromo-4-fluorotoluene (starting material)

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (98%)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a 100 ml three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol, 1.0 equiv) and 50 ml of 98% concentrated sulfuric acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • While maintaining the temperature, add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in portions.

  • Allow the reaction mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.

  • Upon completion of the reaction, pour the reaction mixture into a large amount of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound (3.4 g, 54.3% yield).[1]

Potential Applications in Drug Development

While specific drug candidates directly derived from this compound are not widely reported in public literature, its structure suggests significant potential as a key intermediate in medicinal chemistry. The presence of multiple functional groups allows for a variety of subsequent chemical modifications.

  • Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative. This opens up a vast array of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems, which are prevalent in pharmaceuticals.

  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine or bromine atoms under specific conditions. This enables the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to further elaborate the molecular structure.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow where this compound serves as a starting material for the synthesis of a potential kinase inhibitor.

G A This compound B Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) A->B Step 1 C 4-Bromo-2-fluoro-5-methylaniline A->C D Amide Coupling with Carboxylic Acid Fragment C->D Step 2 E Amide Intermediate C->E F Suzuki Coupling with Boronic Acid Fragment E->F Step 3 G Final Kinase Inhibitor Candidate E->G

Caption: Hypothetical workflow for a kinase inhibitor synthesis.

This workflow highlights the strategic utility of the functional groups present in this compound for the stepwise construction of a complex, drug-like molecule.

Safety Information

Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with considerable potential for applications in drug discovery and development. Its well-defined synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the construction of complex molecular scaffolds. While its early history is not extensively documented, its recent appearance in the patent literature underscores its growing importance. Further research into the applications of this compound is likely to uncover novel synthetic routes and lead to the development of new chemical entities with potential therapeutic value.

References

  • Shanghai Acebright Pharmaceuticals Group Co., Ltd.; Yu, Libing; Guo, Maojun; Yang, QinGang; Liu, Huixin. CN105646333A, 2016.

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Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination reaction, specifically tailored for the challenging substrate, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, with primary amines. The presence of strong electron-withdrawing groups and steric hindrance in this substrate necessitates a carefully optimized catalytic system. This document elucidates the critical parameters, from the strategic selection of palladium precatalysts and ligands to the choice of base and solvent, to ensure a successful and high-yielding C-N bond formation. Detailed, step-by-step protocols for reactions with both aliphatic and aromatic primary amines are provided, alongside troubleshooting advice and a mechanistic overview to empower researchers in drug discovery and organic synthesis.

Introduction: The Power of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This cross-coupling reaction provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr) which may require harsh conditions and have limited substrate scope.[1][4] The ability to couple a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions has made it an indispensable tool for medicinal chemists and process developers.[5][6]

This guide focuses on a particularly relevant and challenging substrate: this compound. This molecule's electronic and steric features—a bromine ortho to a methyl group and para to a strongly electron-withdrawing nitro group—make it an excellent case study for understanding the nuances of modern cross-coupling catalysis.

Substrate-Specific Challenges and Strategic Considerations

The successful amination of this compound is not trivial and requires a rational approach to catalyst system design. The substrate's unique features present several challenges:

  • Steric Hindrance: The methyl group ortho to the bromine atom creates significant steric congestion around the reaction center. This can impede the initial oxidative addition step and the final reductive elimination step of the catalytic cycle.

  • Electronic Effects: The potent electron-withdrawing nature of the nitro and fluoro groups significantly influences the electronics of the aryl bromide. While this can facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond, it can also make the resulting palladium-aryl intermediate more susceptible to side reactions.

  • Potential for Side Reactions: A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene. This can be more prevalent with electron-deficient substrates.

To overcome these challenges, a judicious selection of each component of the catalytic system is paramount.

Optimizing the Catalytic System

The Palladium Precatalyst: Activating the Cycle

The choice of the palladium source is the first step in building an efficient catalytic system. While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species.[7] For challenging substrates, using pre-formed Pd(0) sources or, more conveniently, well-defined precatalysts is often advantageous. These precatalysts are typically air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution upon activation by the base.[8] For this specific application, G3 or G4 Buchwald-type precatalysts are highly recommended as they ensure efficient and reproducible generation of the active catalyst.

Ligand Selection: The Key to Success

The ligand is arguably the most critical component for a successful Buchwald-Hartwig amination, especially with sterically demanding substrates.[2][9] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For the amination of this compound, the ligand must be both bulky and electron-rich.

  • Bulky, Electron-Rich Biaryl Monophosphine Ligands: Ligands such as XPhos, SPhos, and BrettPhos are the gold standard for challenging C-N couplings. Their steric bulk promotes the reductive elimination step to form the C-N bond, which is often the rate-limiting step, and helps to prevent the formation of undesired catalyst decomposition products. The electron-rich nature of these ligands enhances the rate of oxidative addition.

  • Josiphos-type Ligands: Ferrocene-based ligands like CyPF-tBu have also demonstrated high efficacy, particularly in couplings involving primary amines.[9]

The choice between these ligands may require some empirical screening, but XPhos or BrettPhos generally provide a robust starting point.

The Role of the Base: Deprotonation and Catalyst Activation

A base is required in stoichiometric amounts to deprotonate the amine, allowing it to coordinate to the palladium center.[10][11][12][13] For the coupling of primary amines, a strong, non-nucleophilic base is typically necessary.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for these reactions and is highly effective. Potassium tert-butoxide (KOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are also excellent choices.[7]

  • Weaker Inorganic Bases: While the electron-deficient nature of the substrate might suggest that weaker bases like Cs₂CO₃ or K₃PO₄ could be effective, they often lead to slower reaction rates or incomplete conversion with sterically hindered substrates. Strong alkoxide bases are therefore recommended for optimal results. It is crucial that the base is anhydrous, as water can deactivate the catalyst.[7]

Solvent Considerations: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism.[14][15][16]

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig aminations.[10][14] They are capable of dissolving the organometallic intermediates without strongly coordinating to the palladium center, which could inhibit catalysis.

  • Solvent Purity: It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[7]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][8][17]

  • Oxidative Addition: The active Pd(0)L species reacts with the aryl bromide (Ar-X) to form a Pd(II)-aryl complex. This is often the rate-determining step.[18]

  • Amine Coordination and Deprotonation: The primary amine (R-NH₂) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0)L catalyst.[10][17]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord + RNH₂ + Base - Base-H⁺X⁻ PdII_Amido L-Pd(II)(Ar)(NHR) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Highly Functionalized Building Block

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a synthetically valuable aromatic building block, distinguished by its unique substitution pattern. The presence of four distinct functional groups—a bromo moiety for cross-coupling, a strongly electron-withdrawing nitro group, a fluorine atom, and a methyl group—offers multiple avenues for chemical modification and imparts specific electronic properties to the scaffold. The electron-deficient nature of the aryl bromide, a consequence of the powerful -I and -M effects of the nitro group, renders the C-Br bond particularly susceptible to oxidative addition to a Palladium(0) center. This inherent reactivity makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1]

These reactions are pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively introduce diverse functionalities at the bromine-bearing carbon opens up a vast chemical space for exploration. This guide provides detailed application notes and robust protocols for several key palladium-catalyzed cross-coupling reactions of this compound, offering researchers in drug discovery and materials science a practical framework for its utilization.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3] For a substrate like this compound, the electron-withdrawing nitro group significantly accelerates the rate-determining oxidative addition step of the catalytic cycle.[4]

Scientific Rationale for Protocol Design
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for coupling electron-deficient aryl bromides. These bulky ligands facilitate the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial. The base activates the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] The choice of a carbonate or phosphate base is compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly employed. The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the boronate "ate" complex.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-fluoro-2-methyl-4-nitro-1,1'-biphenyl.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Common, stable precatalyst that is reduced in situ to Pd(0).
Ligand SPhos (4 mol%)Bulky, electron-rich ligand promoting oxidative addition and reductive elimination.
Boron Reagent Phenylboronic Acid (1.2 equiv)Readily available and stable coupling partner.
Base K₂CO₃ (2.0 equiv)Activates the boronic acid for efficient transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl [Ar'B(OH)₃]⁻ PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X (Substrate) Boronic Ar'B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[6][7] Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is of paramount importance. The electron-deficient nature of this compound makes it an excellent candidate for this transformation.[8]

Scientific Rationale for Protocol Design
  • Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. For electron-deficient aryl bromides, bulky biarylphosphine ligands like XPhos or RuPhos are often superior. They promote both the oxidative addition and the final reductive elimination step, which can be challenging. A palladium precatalyst like Pd₂(dba)₃ is commonly used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a standard and highly effective choice for a wide range of amines.[9]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are preferred to prevent quenching of the strong base and to maintain the catalyst's activity.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source, suitable for generating the active catalyst.
Ligand XPhos (3.0 mol%)Bulky ligand that accelerates both oxidative addition and reductive elimination.[9]
Amine Morpholine (1.2 equiv)A representative secondary amine.
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base to deprotonate the amine.
Solvent TolueneAnhydrous, high-boiling, non-protic solvent.
Temperature 100-110 °CEnsures a reasonable reaction rate for this C-N bond formation.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst degradation.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Aryl->PdII_Amido HNR₂ PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ ArX Ar-X Amine HNR₂ + Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction provides a powerful and direct route to synthesize arylalkynes by coupling terminal alkynes with aryl halides.[10] This reaction typically employs a dual catalytic system of palladium and copper(I). The resulting arylalkyne products are versatile intermediates for further transformations.

Scientific Rationale for Protocol Design
  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often used to ensure the solubility of all reaction components.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and anhydrous triethylamine. Stir for 10 minutes to ensure dissolution.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC. The reaction is often complete within 2-8 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt precipitate, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Parameters
ParameterConditionRationale
Palladium Source PdCl₂(PPh₃)₂ (2 mol%)Standard, air-stable Pd(II) precatalyst for Sonogashira reactions.
Co-catalyst CuI (4 mol%)Activates the alkyne by forming a copper acetylide.[11]
Alkyne Phenylacetylene (1.5 equiv)A representative terminal alkyne.
Base/Solvent Triethylamine (Et₃N)Acts as both base and solvent, neutralizing the HBr byproduct.
Co-Solvent THFEnsures solubility of the aryl bromide and catalyst complex.
Temperature Room Temperature to 50 °CMild conditions are typically sufficient for this reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling of the alkyne (Glaser coupling).
Visualization: Catalytic Cycles of Sonogashira Coupling

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Cu-C≡CR PdII_Alkynyl->Pd0 Ar-C≡CR Product Ar-C≡CR CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide H-C≡CR Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX to Pd cycle Alkyne H-C≡CR + Base Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X Coordination Alkene Coordination PdII_Alkyl R-Pd(II)-X(L)₂ PdII_Aryl->PdII_Alkyl Alkene Migratory Migratory Insertion BetaElim β-Hydride Elimination PdH H-Pd(II)-X(L)₂ PdII_Alkyl->PdH Product PdH->Pd0 Base BaseRegen Base-mediated Regeneration Product Substituted Alkene

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen leaving groups (bromine and fluorine) activated by a powerful electron-withdrawing nitro group, presents a versatile platform for selective chemical modification. The presence of a methyl group further modulates the electronic and steric environment of the ring.

This guide provides a comprehensive overview of the principles and practical protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this substrate. We will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, offering detailed, step-by-step procedures for the synthesis of diverse derivatives. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors. The substituted products derived from this scaffold are key intermediates in the synthesis of a range of complex molecules, including potent kinase inhibitors.[1][2]

Mechanistic Insights: Predicting Reactivity and Regioselectivity

The success of a nucleophilic aromatic substitution reaction hinges on the ability of the aromatic ring to accommodate the transient negative charge that develops during the reaction. This is achieved through the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), which stabilize the intermediate Meisenheimer complex.[3]

The Role of Substituents on this compound:
  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent is the primary activator of the aromatic ring for nucleophilic attack. Its ability to delocalize the negative charge of the Meisenheimer complex via resonance is crucial for the reaction to proceed.[3] The nitro group is positioned ortho to the fluorine atom and para to the bromine atom, effectively activating both positions for substitution.

  • Fluorine and Bromine (Leaving Groups): In the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group.[4] Consequently, the highly electronegative fluorine atom is a better activating group than bromine, making the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to the preferential displacement of the fluoride ion over the bromide ion.

  • Methyl Group (-CH₃): The methyl group, located ortho to the nitro group and meta to the fluorine atom, exerts a modest electron-donating effect through hyperconjugation. This can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted analog. Sterically, the methyl group may also influence the approach of bulky nucleophiles, potentially affecting reaction rates.

The Meisenheimer Complex: A Key Intermediate

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile on the electron-deficient aromatic ring breaks the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the success of the reaction. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the final product.

Caption: Generalized mechanism of SNAr on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles.

Safety and Handling Precautions

This compound is a hazardous substance.[5][6] Always consult the Safety Data Sheet (SDS) before use.[7][8]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 5-bromo-2-methyl-4-nitroanilines. The fluorine atom is preferentially displaced.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major product will be the result of the displacement of the fluorine atom by the amine.

Caption: Reaction of this compound with an amine.

Protocol 2: Reaction with Thiols

This protocol outlines the synthesis of aryl thioethers via SNAr with a thiol nucleophile.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)

  • Base (e.g., NaH, K₂CO₃) (1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH) in the anhydrous solvent.

  • Slowly add the thiol (1.1 equivalents) to the suspension at 0 °C and stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohols/Phenols

This protocol describes the synthesis of aryl ethers using an alcohol or phenol as the nucleophile.

Materials:

  • This compound

  • Alcohol or phenol (1.5 equivalents)

  • Strong base (e.g., NaH, t-BuOK) (1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the anhydrous solvent.

  • Add the base (e.g., NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation and Troubleshooting

Typical Reaction Outcomes
Nucleophile ClassTypical BaseTypical SolventTemperature (°C)Expected Major Product
Primary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO25 - 1005-Bromo-N-substituted-2-methyl-4-nitroaniline
ThiolsNaH, K₂CO₃DMF, THF0 - 255-Bromo-1-(substituted-thio)-2-methyl-4-nitrobenzene
Alcohols/PhenolsNaH, t-BuOKTHF, DMF60 - 805-Bromo-1-(substituted-oxy)-2-methyl-4-nitrobenzene
Troubleshooting Common Issues
  • Low Conversion:

    • Cause: Insufficient activation, weak nucleophile, or low temperature.

    • Solution: Increase the reaction temperature, consider using a stronger base to generate a more potent nucleophile, or switch to a more polar aprotic solvent like NMP.

  • Formation of Side Products:

    • Cause: Reaction with the bromine atom, or decomposition of starting material/product at high temperatures.

    • Solution: Carefully control the reaction temperature. If substitution at the bromine position is observed, consider milder reaction conditions or a more selective nucleophile.

  • Difficult Purification:

    • Cause: Similar polarity of starting material and product.

    • Solution: Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The principles of nucleophilic aromatic substitution allow for the selective functionalization of the aromatic ring, with a predictable preference for the displacement of the fluorine atom. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such highly functionalized intermediates will undoubtedly play a pivotal role in driving innovation.

References

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Lara-García, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • PubChem. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Pang, J. H., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Using 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Leveraging 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene for the Strategic Synthesis of Advanced Heterocyclic Scaffolds

Abstract

This technical guide provides an in-depth exploration of this compound as a pivotal starting material for the synthesis of diverse and complex heterocyclic compounds. The unique arrangement of its functional groups—a synthetically versatile bromine atom, a metabolically significant fluorine atom, a reducible nitro group, and a sterically influencing methyl group—offers multiple, orthogonal reaction pathways. This document details field-proven protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and subsequent reductive cyclization strategies to construct valuable heterocyclic cores such as benzimidazoles, indazoles, and quinolines. The causality behind experimental choices, detailed step-by-step methodologies, and mechanistic insights are provided to empower researchers in drug discovery and materials science.

Introduction: A Multifaceted Building Block

This compound is a highly functionalized aromatic compound that serves as an exemplary building block in modern organic synthesis. Its utility stems from the distinct reactivity of each substituent, which can be addressed selectively to construct elaborate molecular architectures.

  • The Bromine Atom: A classic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.

  • The Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] Crucially, it serves as a masked amino group, which upon reduction, becomes a key nucleophile for intramolecular cyclization reactions to form nitrogen-containing heterocycles.

  • The Fluorine Atom: The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] Its presence on the ring also influences the electronic properties and reactivity of the molecule.

  • The Methyl Group: Provides steric influence and can be a site for further functionalization, while also modulating the electronic landscape of the ring.

This guide will systematically detail the primary synthetic routes originating from this versatile precursor.

Strategic Overview: Pathways to Heterocyclic Cores

The synthesis of complex heterocycles from this compound typically follows a multi-step sequence. The initial step involves functionalizing the C-Br or C-F bond, followed by reduction of the nitro group and subsequent intramolecular cyclization.

G cluster_0 Step 1: Aryl Functionalization cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Intramolecular Cyclization A 1-Bromo-5-fluoro- 2-methyl-4-nitrobenzene B Suzuki Coupling (C-C Bond Formation) A->B Selectable Reaction C Buchwald-Hartwig (C-N Bond Formation) A->C Selectable Reaction D SNAr Reaction (C-Nu Bond Formation) A->D Selectable Reaction E Reduction (e.g., Fe/AcOH, SnCl2) -NO2 -> -NH2 B->E C->E D->E F Benzimidazoles E->F Cyclization Precursor G Indazoles / Indoles E->G Cyclization Precursor H Quinolines E->H Cyclization Precursor

Figure 1: General synthetic workflows from the starting material to key heterocyclic cores.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for palladium-catalyzed transformations, offering robust methods for building molecular complexity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl linkages or introducing alkyl/vinyl groups.[4][5] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electronically complex substrates.

Causality and Expertise: The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[4] The use of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) stabilizes the Pd(0) active species and promotes the oxidative addition and reductive elimination steps.

G pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex [Ar-Pd(II)L2-Br] ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl [Ar-Pd(II)L2-Ar'] transmetal->pd_biaryl boronate Ar'-B(OR)3⁻ boronate->transmetal base Base (e.g., K2CO3) base->boronate Activation boronic_acid Ar'-B(OH)2 boronic_acid->base red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Product) red_elim->product aryl_halide Ar-Br (Substrate) aryl_halide->ox_add

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 234 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%, 22 mg, 0.03 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product.

Coupling PartnerBaseCatalystYield (%)
Phenylboronic acidK₂CO₃Pd(dppf)Cl₂>90
4-Vinylphenylboronic acidCs₂CO₃Pd(PPh₃)₄85-95
4-Fluorophenylboronic acidK₃PO₄SPhos Pd G2>95

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.[6][7]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds, replacing harsher classical methods.[8][9] It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.

Causality and Expertise: The choice of base is critical and often non-obvious. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. They are strong enough to deprotonate the amine (or the N-H bond in the intermediate complex) but do not compete as nucleophiles. The ligand choice dictates the scope of the reaction; bulky, electron-rich biarylphosphine ligands are generally preferred as they facilitate the rate-limiting reductive elimination step.[10][11]

G pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex [Ar-Pd(II)L-Br] ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord pd_amine_complex [Ar-Pd(II)L(NHR2)]+Br- amine_coord->pd_amine_complex amine R2NH amine->amine_coord deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)L(NR2)] deprotonation->pd_amido_complex base Base (e.g., NaOtBu) base->deprotonation red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Regeneration product Ar-NR2 (Product) red_elim->product aryl_halide Ar-Br (Substrate) aryl_halide->ox_add

Sources

Application Note & Protocol: Sonogashira Coupling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists in Pharmaceutical and Materials Science R&D

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3]

This application note provides a detailed experimental protocol and technical guide for the Sonogashira coupling of a challenging, electronically-activated but sterically-hindered substrate: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene . The presence of strong electron-withdrawing nitro and fluoro groups enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[4] However, the ortho-methyl group introduces significant steric hindrance, which can impede the approach of the palladium catalyst and complicate the reaction. This guide addresses these competing factors to provide a robust and reproducible procedure for researchers in drug discovery and materials science.

Mechanistic Considerations and Strategy

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles.[2]

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Subsequent transmetalation with a copper-acetylide intermediate and reductive elimination yields the final product and regenerates the Pd(0) catalyst.[1][5]

  • The Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is crucial for the transmetalation step with the palladium complex.[6] While essential for high reaction rates under mild conditions, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling), a key side reaction to monitor.[2][7]

For the specific substrate, This compound , the electron-withdrawing nature of the nitro and fluoro substituents facilitates the rate-limiting oxidative addition step.[4] The primary challenge is the steric bulk of the ortho-methyl group. To overcome this, a catalyst system with appropriate ligands is necessary to balance reactivity and stability.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation Cu-C≡CR' ArPd(II)L2R Ar-Pd(II)L₂-C≡CR' Transmetalation->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR' RedElim->Product CuX CuX AlkyneCoord Alkyne Activation CuX->AlkyneCoord R'C≡CH Base CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model reaction.

Materials and Reagents
ReagentFormulaMol. Wt.PurityNotes
This compoundC₇H₅BrFNO₂234.02>97%The aryl halide substrate.
PhenylacetyleneC₈H₆102.13>98%The terminal alkyne.
Bis(triphenylphosphine)palladium(II) chloridePdCl₂(PPh₃)₂701.90>98%The palladium precatalyst.
Copper(I) iodideCuI190.45>98%The copper co-catalyst.
Triethylamine (TEA)(C₂H₅)₃N101.19>99%Base and solvent. Should be dry.
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousCo-solvent.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFor work-up and chromatography.
HexanesC₆H₁₄86.18ACS GradeFor chromatography.
Saturated aq. Ammonium ChlorideNH₄Cl53.49-For work-up.
BrineNaCl58.44-For work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen manifold)

  • Syringes and needles for liquid transfers

  • TLC plates (Silica gel 60 F254)

  • Rotary evaporator

  • Flash column chromatography setup

Safety Precautions
  • Exothermic Reaction : Palladium-catalyzed cross-coupling reactions are exothermic and can pose a thermal hazard, especially on a larger scale.[8][9] Conduct the reaction with proper temperature monitoring and be prepared for cooling if necessary.

  • Reagent Handling : Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere : The catalyst system can be sensitive to air. While many modern catalysts are robust, performing the reaction under an inert atmosphere of Argon or Nitrogen is highly recommended to prevent catalyst deactivation and ensure reproducibility.[10]

Step-by-Step Procedure
  • Reaction Setup :

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 234 mg).

    • Add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg, 2 mol%) and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.

  • Addition of Solvents and Reagents :

    • Under a positive pressure of inert gas, add anhydrous THF (5 mL) and dry triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids.

    • Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) dropwise via syringe.

    • Rationale: Triethylamine acts as both a base to neutralize the HBr byproduct and as a solvent.[1] THF is used as a co-solvent to ensure solubility of all components. A slight excess of the alkyne is used to drive the reaction to completion.

  • Reaction Execution and Monitoring :

    • Stir the reaction mixture at room temperature. For this sterically hindered substrate, gentle heating to 40-50 °C may be required to achieve a reasonable reaction rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting aryl bromide should be consumed and a new, less polar product spot should appear. The reaction is typically complete within 4-12 hours.

  • Work-up Procedure :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate (10 mL).[5]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 2% to 10% ethyl acetate in hexanes to isolate the desired product, 5-fluoro-2-methyl-4-nitro-1-(phenylethynyl)benzene.

Characterization of Expected Product
  • ¹H NMR : Expect characteristic shifts for the aromatic protons, the methyl group singlet, and the phenyl group of the alkyne moiety.

  • ¹³C NMR : The two alkyne carbons (C≡C) will appear in the 80-100 ppm range.

  • ¹⁹F NMR : A singlet or doublet (depending on coupling to adjacent protons) is expected for the fluorine atom.

  • HRMS (High-Resolution Mass Spectrometry) : To confirm the exact mass and molecular formula of the product.

  • IR Spectroscopy : Look for a characteristic C≡C stretch around 2100-2260 cm⁻¹.

Workflow and Troubleshooting

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Schlenk Flask reagents Add Ar-Br, Pd Catalyst, CuI start->reagents inert Evacuate & Backfill with Argon reagents->inert solvents Add THF & TEA inert->solvents alkyne Add Alkyne solvents->alkyne stir Stir at RT or 40-50°C alkyne->stir monitor Monitor by TLC stir->monitor quench Dilute & Filter through Celite monitor->quench extract Aqueous Wash (NH₄Cl, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Chromatography dry->purify analysis Characterize Product (NMR, MS, IR) purify->analysis

Caption: Experimental workflow from reaction setup to final product analysis.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No Reaction / Low Yield 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents.1. Use fresh catalyst and ensure an inert atmosphere. Consider a more active pre-catalyst or a different phosphine ligand (e.g., P(t-Bu)₃).[7][10] 2. Increase temperature to 60-80 °C. 3. Use freshly distilled/anhydrous solvents and base.
Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Thoroughly degas solvents and maintain a strict inert atmosphere. 2. Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol using a base like DABCO or Cs₂CO₃.[2][7]
Dehalogenation of Ar-Br Side reaction promoted by base and moisture.Ensure anhydrous conditions. A less nucleophilic base like diisopropylethylamine (DIPEA) might be beneficial.
Complex Mixture Decomposition of starting materials or product at elevated temperatures.Run the reaction at the lowest possible temperature that affords a reasonable rate. Screen different palladium ligands to find one that is active at a lower temperature.

Conclusion

This application note provides a comprehensive and reliable protocol for the Sonogashira coupling of the sterically demanding and electronically activated substrate, this compound. By carefully controlling the reaction conditions, particularly the inert atmosphere and temperature, and by using an appropriate catalyst system, high yields of the desired alkynylated product can be achieved. The provided troubleshooting guide offers rational solutions to common problems encountered during the reaction, empowering researchers to adapt and optimize the procedure for their specific needs in the synthesis of complex molecular targets.

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Sources

Large-scale synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene derivatives

The protocol described provides a reliable and scalable method for the synthesis of this compound. The resulting product is a valuable intermediate. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization reactions. [11][12]The bromo and fluoro substituents can participate in various cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, opening pathways to a diverse range of complex derivatives for drug discovery and materials science. [1]

References

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Application Note: Analytical Strategies for Monitoring Reactions of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols and expert insights into the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring chemical reactions involving 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Critical Role of Reaction Monitoring

In the realm of drug discovery and fine chemical synthesis, the ability to track the progress of a chemical reaction in real-time is paramount.[1][2] For substrates like this compound, which possesses multiple reactive sites, precise monitoring allows chemists to make informed decisions to control reaction pathways, identify the formation of intermediates and byproducts, and determine the optimal reaction endpoint.[1][3] This not only enhances product yield and purity but also significantly reduces costs associated with wasted materials and time.[1][2]

This document outlines two complementary and powerful analytical techniques for this purpose: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed, quantitative analysis.

Rapid Reaction Screening with Thin-Layer Chromatography (TLC)

TLC is an indispensable, cost-effective, and rapid chromatographic technique for monitoring the progress of a reaction.[4] It provides a quick snapshot of the reaction mixture, allowing for the simultaneous visualization of the starting material, products, and byproducts.[4]

The "Why": Causality in TLC Method Development

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[4][5] For a halogenated nitroaromatic compound like this compound, its polarity is a key determinant of its interaction with the stationary phase. The nitro and fluoro groups contribute to its polar nature. When developing a TLC method, the goal is to find a mobile phase that provides a good separation between the starting material and the expected product(s). A well-chosen solvent system will result in distinct spots with Retention Factor (Rf) values ideally between 0.2 and 0.8.[6]

Protocol: TLC Method Development

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm and 365 nm)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

Procedure:

  • Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.[7]

  • Sample Preparation: Dissolve a small amount of the reaction mixture (a drop quenched in a suitable solvent) and the starting material (as a reference) in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1%.[4]

  • Spotting: Using a capillary spotter, apply a small spot of the starting material solution and the reaction mixture solution onto the origin line. Ensure the spots are small and do not diffuse.

  • Developing the Plate:

    • Prepare a developing chamber by adding a small amount of the chosen mobile phase (to a depth of about 0.5 cm) and a piece of filter paper to saturate the chamber with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[4]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.[4]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Most aromatic compounds will appear as dark spots on a fluorescent background.

Data Presentation: Optimizing the Mobile Phase

The choice of mobile phase is critical for achieving good separation. For this compound and its reaction products, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a good starting point.[8]

Mobile Phase Composition (Hexane:Ethyl Acetate) Observed Rf of Starting Material Separation Quality Rationale
9:1~0.7PoorThe starting material moves too quickly, indicating the mobile phase is too non-polar relative to the analyte's interaction with the silica.
7:3~0.5GoodProvides a good balance, allowing for clear separation of the starting material from potentially more polar products.
1:1~0.2PoorThe starting material has a low Rf, suggesting the mobile phase is too polar, which may cause less polar products to run together.
Workflow for TLC Method Development

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization prep_plate Prepare TLC Plate spot Spot Plate prep_plate->spot prep_sample Prepare Sample & Reference prep_sample->spot develop Develop Plate spot->develop visualize Visualize (UV) develop->visualize evaluate Evaluate Separation (Rf) visualize->evaluate adjust Adjust Mobile Phase evaluate->adjust Poor Separation end Optimal Method evaluate->end Good Separation adjust->develop

Caption: Workflow for TLC Method Development.

In-depth Analysis with Liquid Chromatography-Mass Spectrometry (LC-MS)

For more detailed, sensitive, and quantitative reaction monitoring, LC-MS is the technique of choice.[9] It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass detection capabilities of Mass Spectrometry (MS), providing information on the identity and quantity of each component in the reaction mixture.[9]

The "Why": Causality in LC-MS Method Development

LC-MS offers high sensitivity and specificity, allowing for the detection of trace impurities and the confirmation of product identity through mass-to-charge ratio (m/z) analysis.[9][10] For this compound, a C18 reversed-phase column is a suitable starting point, as it effectively separates compounds based on their hydrophobicity.[11][12] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is often acidified with formic acid to improve peak shape and promote ionization in the mass spectrometer.[11] Electrospray ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation, allowing for the observation of the molecular ion.[13]

Protocol: LC-MS Method Development

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Mass spectrometer with an ESI source

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Reaction mixture and starting material standards

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture and the starting material standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the samples through a 0.22 µm syringe filter to remove particulates.

  • LC Method:

    • Set the column temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run a gradient elution to separate the components. A typical starting gradient is to ramp from 5% to 95% Mobile Phase B over a few minutes.[11]

  • MS Method:

    • Set the ESI source to either positive or negative ion mode. For halogenated nitroaromatics, both modes should be screened for optimal sensitivity.

    • Set the capillary voltage, gas flow rates, and temperatures.

    • Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

Data Presentation: Key LC-MS Parameters
Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography. Formic acid aids in ionization.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting compounds from the C18 column.
Gradient 5-95% B over 5 minA general-purpose gradient to elute a range of compounds with varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive/NegativeScreen both modes to determine the best ionization efficiency for the analyte and its products.
Scan Range m/z 100-500Covers the expected mass range of the starting material, products, and common byproducts.
Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dilute Dilute Sample filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject separate HPLC Separation inject->separate detect MS Detection separate->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectra Analyze Mass Spectra detect->mass_spectra quantify Quantify Components chromatogram->quantify mass_spectra->quantify report report quantify->report Reaction Progress Report

Caption: Workflow for LC-MS Analysis.

Method Validation and Trustworthiness

For reliable and reproducible results, it is essential to validate the analytical methods.[14][15] Method validation demonstrates that a specific method will consistently perform as intended.[16] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[17]

  • Linearity: The method's ability to provide a response that is directly proportional to the concentration of the analyte over a given range.[18]

  • Accuracy: The closeness of the measured value to the true value.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18]

By establishing these parameters, the trustworthiness of the data generated for reaction monitoring is ensured.

Conclusion

The judicious application of TLC and LC-MS provides a powerful analytical toolkit for monitoring reactions involving this compound. TLC offers a rapid, qualitative assessment of reaction progress, ideal for quick checks and optimization of reaction conditions. LC-MS delivers detailed, quantitative information, enabling the confirmation of product identity, the detection of impurities, and the precise determination of reaction kinetics. By integrating these techniques into the synthetic workflow, researchers can enhance the efficiency, robustness, and success of their chemical transformations.

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  • Journal of Visualized Experiments. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. JoVE. [Link]

  • ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ResearchGate. [Link]

  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. ResearchGate. [Link]

  • T3DB. (n.d.). Nitrobenzene (T3D4216). T3DB. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. ATSDR. [Link]

  • PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. National Library of Medicine. [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • PLOS One. (n.d.). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

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Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of Bromonitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination of bromonitroarenes. This resource, designed for chemists in the research and development sectors, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this powerful C-N bond-forming reaction when applied to substrates bearing both a bromo and a nitro functionality. As Senior Application Scientists, we understand that these electron-deficient and potentially sensitive substrates present unique challenges. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions & Low Yields

The presence of a strongly electron-withdrawing nitro group on the aryl bromide substrate significantly influences the reactivity and potential side reactions in a Buchwald-Hartwig amination. Below, we address the most common issues encountered in the laboratory and provide actionable solutions.

Issue 1: Significant Formation of Hydrodehalogenation Byproduct (Ar-H)

You're observing a significant amount of the nitroarene byproduct where the bromine atom has been replaced by a hydrogen.

This is one of the most prevalent side reactions, particularly with electron-deficient aryl halides.[1][2][3] The formation of a palladium-hydride species (Pd-H) in the catalytic cycle is the primary culprit, which can then undergo reductive elimination with the aryl halide to produce the hydrodehalogenated arene.[4][5]

Root Causes & Solutions:

  • Hydrogen Source: Adventitious water is a common hydrogen source leading to hydrodehalogenation.[1][2] The use of rigorously dried solvents and reagents is crucial. Additionally, certain alcohols, if used as solvents or present as impurities, can act as hydride sources.[6]

  • Catalyst and Ligand Choice: The nature of the phosphine ligand can influence the propensity for hydrodehalogenation.[1][2] Bulky, electron-rich ligands, such as those from the XPhos family, can often favor the desired amination pathway over hydrodehalogenation.[7][8]

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions.[9] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives for sensitive substrates.[9]

Troubleshooting Workflow:

G start High Hydrodehalogenation Observed step1 Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->step1 step2 Switch to a Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) step1->step2 If problem persists step3 Screen Weaker Inorganic Bases (e.g., Cs2CO3, K3PO4) step2->step3 If problem persists step4 Optimize Reaction Temperature (Lower temperature may disfavor Pd-H formation) step3->step4 Fine-tuning end Successful Amination step4->end

Caption: Troubleshooting hydrodehalogenation side reactions.

Issue 2: Reduction of the Nitro Group

You're observing the formation of amino- or other reduced-nitro byproducts alongside your desired product.

The nitro group is susceptible to reduction under certain palladium-catalyzed conditions, especially in the presence of a hydride source. This can lead to a complex mixture of products. Recent studies have even explored the intentional in-situ reduction of nitroarenes followed by Buchwald-Hartwig amination.[4][10][11]

Root Causes & Solutions:

  • Reductant Source: As with hydrodehalogenation, the presence of a hydride source is a key factor. This can be adventitious water or other components of the reaction mixture.

  • Catalyst System: Certain palladium catalysts and ligands may be more prone to facilitating nitro group reduction. Screening different catalyst systems is advisable. For instance, some bimetallic palladium-copper (Pd-Cu) nanocatalyst systems have been developed to selectively promote amination while suppressing undesired reductions.[4][5]

  • Reaction Conditions: Prolonged reaction times and high temperatures can increase the likelihood of nitro group reduction. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to avoid over-running the reaction.

Preventative Measures:

ParameterRecommendationRationale
Catalyst Pre-catalyst Use a well-defined Pd(II) pre-catalyst.Pre-catalysts can lead to cleaner formation of the active catalytic species.[12]
Ligand Screen bulky biarylphosphine ligands (e.g., XPhos, SPhos).These ligands can promote faster reductive elimination, outcompeting side reactions.[7][8]
Base Use a milder base like DBU or K₃PO₄.Strong bases can sometimes decompose sensitive substrates.[9][13]
Solvent Toluene or dioxane are common choices.Avoid chlorinated solvents, acetonitrile, and pyridine which can inhibit the catalyst.[9]
Issue 3: Low or No Conversion

Your starting materials remain largely unreacted even after prolonged reaction times.

Low conversion can be attributed to several factors, from catalyst deactivation to poor solubility of reagents.

Root Causes & Solutions:

  • Catalyst Inhibition/Deactivation: Aryl chlorides can be challenging substrates due to the difficulty of the initial oxidative addition step.[9] While you are using a bromonitroarene, which is generally more reactive, catalyst deactivation can still occur. Consider using a more robust pre-catalyst.

  • Poor Solubility: The insolubility of inorganic bases in organic solvents is a common, yet often overlooked, reason for reaction failure.[9] Ensure vigorous stirring to maximize the surface area of the base. Alternatively, a soluble organic base like DBU can be employed, which has shown success with electron-poor aryl halides.[13]

  • Inappropriate Ligand: The choice of ligand is crucial. For electron-deficient substrates like bromonitroarenes, bulky and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[7][14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromonitroarene

This is a general guideline and must be optimized for your specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the bromonitroarene (1.0 equiv.), the palladium pre-catalyst (e.g., G3 XPhos, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-10 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 1.5-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed, anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).[9]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which base is best for my bromonitroarene substrate?

The choice of base is highly substrate-dependent.[9] While strong bases like NaOtBu are effective, they can be incompatible with sensitive functional groups.[9] For bromonitroarenes, it is often advisable to start with a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[9] Soluble organic bases like DBU have also been successfully used for electron-deficient aryl halides and are a good option to consider, especially to address solubility issues.[13]

Q2: My aryl bromide is not reacting. Should I switch to an aryl iodide?

Contrary to the general reactivity trend in many cross-coupling reactions (I > Br > Cl), aryl iodides can sometimes be problematic in Buchwald-Hartwig aminations. The iodide formed during the reaction can have an inhibitory effect on the palladium catalyst.[15] Therefore, switching from a bromide to an iodide may not necessarily improve the outcome and could even be detrimental. Optimizing the conditions for the aryl bromide is generally the preferred approach.

Q3: What is the role of the bulky phosphine ligand?

Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are crucial for several reasons.[14] They stabilize the palladium(0) species, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step to form the C-N bond.[14] This acceleration of the desired catalytic cycle helps to minimize side reactions like hydrodehalogenation.[7][8]

Q4: Can I run the reaction open to the air?

While some modern pre-catalysts are air-stable, the active Pd(0) species is susceptible to oxidation. Therefore, it is highly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon) to ensure catalyst longevity and reproducibility.

Q5: What is the general mechanism of the Buchwald-Hartwig amination?

The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromonitroarene to form a Pd(II) complex.[14][16]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.[14][16]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[14][16]

G cluster_0 Catalytic Cycle A L-Pd(0) C L-Pd(II)(Ar)(Br) A->C Oxidative Addition B Ar-Br B->C E [L-Pd(II)(Ar)(NHR2)]+ Br- C->E Amine Coordination D R2NH D->E G L-Pd(II)(Ar)(NR2) E->G Deprotonation F Base F->E G->A Reductive Elimination H Ar-NR2 G->H

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

References

  • Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Retrieved from [Link]

  • RSC Publishing. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Retrieved from [Link]

  • Weizmann Research Portal. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Scite.ai. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

  • National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Coupling. Retrieved from [Link]

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Purification strategies for intermediates derived from 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent needs of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of intermediates derived from 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you overcome common and complex purification challenges.

Technical Support Guide: Purification Strategies

This guide is structured to provide immediate, actionable solutions to problems encountered in the lab. We will explore issues ranging from common chromatographic separation difficulties to challenging recrystallizations, all within the context of halogenated nitroaromatic compounds.

Troubleshooting Guide: Common Purification Issues

Question 1: My column chromatography separation is poor, with significant tailing and overlapping of spots on TLC. What's going on?

Answer:

Poor separation and tailing during column chromatography of polar nitroaromatic compounds are common issues stemming from improper solvent system selection and interactions with the stationary phase.

Probable Causes:

  • Inappropriate Mobile Phase Polarity: The high polarity of the nitro group (-NO₂) can cause strong interactions with the silica gel (a very polar stationary phase). If the mobile phase is not polar enough, the compound will adsorb too strongly, leading to tailing and poor elution. If it's too polar, everything might elute too quickly with the solvent front.

  • Acidic Impurities: The synthesis of these intermediates, often involving nitration with mixed acids, can leave trace acidic residues.[1] These acidic impurities can interact with the silica gel, altering its properties and causing tailing of your target compound.

  • Column Overloading: Exceeding the capacity of the column is a frequent cause of poor separation, leading to broad, overlapping bands.

Solutions:

  • Systematic Mobile Phase Selection:

    • Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • Aim for a Retention Factor (Rf) of 0.25-0.35 for your target compound on the TLC plate. This Rf value generally translates well to good separation on a silica gel column.

    • For particularly stubborn separations, consider a ternary system. Adding a small amount (~1%) of a highly polar solvent like methanol can sometimes sharpen bands, but use with caution as it can also lead to cracking of the silica bed.

  • Neutralize the Silica Gel: If acidic impurities are suspected, you can pre-treat your silica gel. Create a slurry of silica gel in your chosen mobile phase and add 1% triethylamine (NEt₃) to neutralize acidic sites before packing the column.

  • Check Column Loading: A general rule of thumb is to load no more than 1g of crude material for every 20-40g of silica gel (1:20 to 1:40 ratio), depending on the difficulty of the separation.

A typical purification of a related compound, this compound, utilizes silica gel column chromatography with petroleum ether as the eluent, indicating the non-polar nature of the mobile phase required for such compounds.[2]

Question 2: After rotary evaporation, my "purified" compound is an oil, but I expect a solid. Why won't it solidify?

Answer:

Obtaining an oil instead of the expected solid product is a frustrating but solvable issue. It almost always points to the presence of impurities, most commonly residual solvent.

Probable Causes:

  • Residual Solvents: High-boiling point solvents from your chromatography (like ethyl acetate or dichloromethane) can be difficult to remove completely on a rotary evaporator, especially if a high vacuum is not achieved. Their presence can depress the melting point and inhibit crystallization.

  • Isomeric Impurities: Nitration reactions on substituted benzene rings can produce a mixture of ortho, meta, and para isomers.[3] These isomers often have very similar polarities but different crystal lattice energies. A mixture of isomers will have a lower melting point (eutectic mixture) and may present as an oil.

  • Grease Contamination: Contamination from vacuum grease used in joints can also result in an oily product.

Solutions:

  • High-Vacuum Drying: Transfer the oily product to a flask and dry it under a high vacuum (using a vacuum pump, not a water aspirator) for several hours. Gentle heating (e.g., a 40°C water bath) can help drive off residual solvents.

  • Trituration: This is an excellent technique for inducing crystallization and removing soluble impurities.

    • Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or pentane).

    • Use a spatula or glass rod to scratch and stir the oily product vigorously. The mechanical agitation and the presence of a poor solvent can provide the energy needed to initiate crystallization.

    • Once a solid forms, you can filter it, wash with more cold non-polar solvent, and dry.

  • Recrystallization: If trituration fails, a full recrystallization is the next logical step. This process is highly effective at removing both solvent and isomeric impurities.[4]

Question 3: I'm trying to recrystallize my product, but it either "oils out" or doesn't crystallize at all upon cooling. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming supercooled liquid droplets instead of solid crystals. This is a common problem with nitroaromatic compounds.[5]

Probable Causes:

  • Solvent Choice: The chosen solvent may be too good a solvent, keeping the compound dissolved even at low temperatures. Conversely, if the solvent is too poor, the compound may crash out of solution as an amorphous solid or oil.

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.

  • High Impurity Load: A high concentration of impurities can interfere with crystal formation.

Solutions:

  • Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent.[4] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

SolventPolarityBoiling Point (°C)Notes
Hexane/Heptane Non-polar69 / 98Good for non-polar impurities. Often used in a solvent/anti-solvent system.
Toluene Non-polar111Can dissolve many aromatic compounds when hot.
Ethanol/Methanol Polar78 / 65Good for moderately polar compounds. Methanol is often used for recrystallizing nitrated products.[5]
Isopropanol Polar82A slightly less polar and higher-boiling alternative to ethanol.
Ethyl Acetate Polar77A versatile solvent, but can be difficult to remove completely.
Water Very Polar100Generally not suitable unless the compound has highly polar functional groups.
  • Controlled Cooling Protocol:

    • Heat the solvent to boiling and add it portion-wise to your crude product until everything just dissolves. Using the minimum amount of hot solvent is critical.

    • Allow the flask to cool slowly to room temperature on the benchtop. Do not disturb it.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Troubleshooting "Oiling Out":

    • If an oil forms, reheat the solution until it is homogeneous again.

    • Add a small amount of additional solvent.

    • Allow it to cool slowly again. The lower concentration may now favor crystal formation.

    • If it still oils out, try adding a "co-solvent" or "anti-solvent" (like hexane to an ethanol solution) dropwise to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and cool slowly.

Workflow for Purification Strategy Selection

Choosing the right purification method is key to success. This decision tree outlines a logical approach based on the nature of your crude product.

Purification_Strategy start Crude Product Analysis is_solid Is the product a solid? start->is_solid purity_check Estimate Purity (TLC/NMR) is_solid->purity_check Yes column Perform Column Chromatography is_solid->column No (Oil/Tar) high_purity High Purity (>90%)? purity_check->high_purity recrystallize Attempt Recrystallization high_purity->recrystallize Yes high_purity->column No final_product Pure Crystalline Product recrystallize->final_product triturate Triturate with non-polar solvent column->triturate triturate->final_product

Caption: Decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from the synthesis of this compound? A: The synthesis typically involves the nitration of 1-Bromo-5-fluoro-2-methylbenzene.[2] The main impurities would likely be unreacted starting material and other nitrated isomers. The directing effects of the methyl (ortho-, para-directing) and halogen (ortho-, para-directing) groups can lead to the formation of small amounts of other regioisomers, which can be challenging to separate.

Q2: Is steam distillation a viable purification method for these types of compounds? A: Yes, steam distillation can be an effective method for purifying some nitroaromatic compounds, particularly for removing non-volatile impurities.[6] It is most effective for compounds that are volatile in steam and immiscible with water. For intermediates like this compound, which is a solid at room temperature, its volatility may be limited, making this technique less efficient than chromatography or recrystallization.

Q3: How can I confirm the purity of my final product? A: A combination of techniques is always best.

  • Melting Point: A sharp melting point that is close to the literature value is a strong indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate developed with an appropriate solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound by looking for signals corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard, providing a precise percentage of purity.[7]

Q4: Are there any specific safety precautions for working with halogenated nitroaromatics? A: Absolutely. Nitroaromatic compounds should be handled with care as they are often toxic and can be skin irritants. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound before handling.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

This protocol provides a general method for purifying a solid intermediate via recrystallization.

  • Solvent Selection: Test the solubility of ~20mg of your crude product in ~0.5mL of various solvents (e.g., ethanol, isopropanol, hexane, toluene) at room temperature and upon heating. Identify a solvent that provides poor solubility at room temperature but good solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Once it has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of an intermediate using flash column chromatography.

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. The target compound should have an Rf of 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. A slurry packing method is generally preferred to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the packed column. Dry loading is preferred for less soluble compounds.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]

  • NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

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Technical Support Center: Catalyst Screening for 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the efficient catalytic coupling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of catalyst selection and reaction optimization for this electron-deficient aryl bromide. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and innovate.

Frequently Asked Questions (FAQs)

Q1: My initial cross-coupling attempts with this compound are resulting in low to no product yield. What are the first things I should check?

A1: Low conversion is a common starting point in reaction development. A systematic check is crucial.[1]

  • Integrity of the Reaction Environment: Palladium-catalyzed reactions are frequently sensitive to oxygen and moisture.[1] Ensure your solvents are anhydrous and that the reaction vessel was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas.

  • Reagent Purity and Activity:

    • Aryl Bromide: Confirm the purity of your this compound.

    • Coupling Partner: For Suzuki reactions, ensure the boronic acid or ester is not degraded. For Buchwald-Hartwig aminations, the amine should be pure.[2] Organometallic reagents are particularly sensitive.

    • Base: The choice and quality of the base are critical. For example, potassium carbonate should be finely ground and dried before use to maximize its surface area and reactivity.

  • Catalyst Activation: Many palladium(II) sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) catalyst. If this pre-activation step is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed, air-stable Pd(0) precatalyst, such as a Buchwald G3 or G4 precatalyst, which often provides more reliable results.[1][2]

Q2: Which type of cross-coupling reaction is the best starting point for this specific substrate?

A2: The "best" reaction depends on the desired bond (C-C, C-N, etc.). Given the prevalence in pharmaceutical synthesis, the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions are the most robust and versatile starting points.[3][4]

  • Suzuki-Miyaura Coupling: Excellent for forming biaryl or aryl-vinyl bonds. The reaction is tolerant of many functional groups, and a vast number of boronic acids are commercially available.[5][6] The electron-withdrawing nitro group on your substrate generally makes the initial oxidative addition step more favorable.[7]

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds and is widely used in drug discovery.[4][8] It allows for the coupling of a wide array of amines and N-heterocycles with your aryl bromide. Given the substrate's structure, this is a key transformation for creating aniline derivatives.[9]

  • Sonogashira Coupling: Ideal for introducing alkyne moieties (C-C sp²-sp bonds).[10][11] This reaction is carried out under mild conditions and is instrumental in synthesizing complex molecules and materials.[10]

  • Heck Coupling: Used to couple the aryl bromide with an alkene.[12][13] While powerful, it can sometimes present challenges with regioselectivity depending on the alkene coupling partner.

Q3: The nitro group on my substrate is strongly electron-withdrawing. How does this affect catalyst and ligand selection?

A3: The electronic nature of your substrate is a critical factor. The electron-deficient ring facilitates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center. However, it can make the final reductive elimination step, which forms the product, more difficult.

This is where ligand selection becomes paramount. For electron-deficient substrates, you should prioritize ligands that are both electron-rich and sterically bulky.

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the reductive elimination step.

  • Sterically bulky ligands (e.g., biaryl phosphines like XPhos, SPhos, or tBuXPhos) favor the formation of monoligated palladium species, which are often the most active, and accelerate reductive elimination.[14][15] For Buchwald-Hartwig aminations specifically, these ligands have proven highly effective.[16]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your optimization process.

Issue 1: Reaction Stalls or Low Yield Despite a Good Catalyst System

If you've selected a modern catalyst system (e.g., a Buchwald precatalyst and ligand) and still see poor results, the issue often lies with the base or solvent.

  • Problem: The chosen base is not strong enough or has poor solubility.

  • Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially with challenging substrates. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The physical form matters; ensure powdered bases are used.

  • Problem: The solvent system is not optimal.

  • Solution: Solvents play a key role in solubilizing reagents and stabilizing catalytic intermediates.[17] Aprotic polar solvents like dioxane, toluene, or DMF are common.[18][19] For Suzuki reactions, adding a small amount of water can be beneficial as it helps dissolve the inorganic base and facilitate transmetalation.[17] However, the solvent can dramatically influence selectivity in some cases, so screening is essential.[17]

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
  • Problem: Hydrodehalogenation (replacement of bromine with hydrogen).

  • Causality & Solution: This side reaction often occurs when the catalytic cycle is slow or when there are sources of hydride (e.g., from the solvent or base). It can also be a result of β-hydride elimination in certain cases.[8][20] Ensure your reagents are pure. Switching to a more electron-rich and sterically hindered ligand can accelerate the desired reductive elimination, outcompeting the side reaction.

  • Problem: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions).

  • Causality & Solution: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the nucleophile. Rigorous degassing of the reaction mixture is the most effective solution. In Sonogashira couplings, this is a known issue with copper co-catalysts, and switching to a copper-free protocol may be beneficial.[21]

Decision-Making Workflow for Troubleshooting

The following diagram outlines a logical path for diagnosing a failed or low-yielding reaction.

troubleshooting_workflow start Low / No Product Yield reagent_check Verify Reagent Purity & Integrity (Aryl Halide, Coupling Partner, Base) start->reagent_check Step 1 atmosphere_check Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N2 Blanket) reagent_check->atmosphere_check If OK catalyst_check Evaluate Catalyst System atmosphere_check->catalyst_check If OK conditions_check Optimize Reaction Conditions catalyst_check->conditions_check If OK catalyst_activity Is the Pd Precatalyst Active? (Consider using a Pd(0) source like a G3/G4 precatalyst) catalyst_check->catalyst_activity base_screen Screen Different Bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald) conditions_check->base_screen ligand_choice Is the Ligand Appropriate? (Screen bulky, electron-rich ligands like XPhos, SPhos) catalyst_activity->ligand_choice solvent_screen Screen Solvents (e.g., Toluene, Dioxane, DMF, 2-MeTHF) base_screen->solvent_screen temp_screen Vary Temperature (Start at 80-100 °C) solvent_screen->temp_screen

Caption: Troubleshooting workflow for low-yielding coupling reactions.

Catalyst Screening Protocols and Data

Intelligent screening is the fastest path to an optimized reaction.[2] A high-throughput screening (HTS) approach allows for the parallel testing of multiple variables.[22][23]

Table 1: Recommended Starting Conditions for Catalyst Screening

This table provides robust starting points for screening various coupling reactions with this compound.

Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ (2) or XPhos Pd G3 (2)XPhos (4.4) or SPhos (4.4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100The G3 precatalyst is often more reliable. Ensure boronic acid is high quality.[24]
Buchwald-Hartwig Pd₂(dba)₃ (2) or tBuXPhos Pd G3 (2)tBuXPhos (4.4) or RuPhos (4.4)NaOtBu (1.5)Toluene or Dioxane100Base is air/moisture sensitive; handle in a glovebox.[9]
Sonogashira (Cu-free) Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane80-100Copper-free conditions prevent alkyne homocoupling.[25]
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF or NMP110Regioselectivity can be an issue; analyze product mixture carefully.[26]
Experimental Protocol: High-Throughput Screening for Suzuki-Miyaura Coupling

This protocol describes setting up a 24-well plate to screen four different ligands and three different bases.

Materials:

  • This compound (Aryl Bromide)

  • Phenylboronic acid (Coupling Partner)

  • Palladium source: XPhos Pd G3 precatalyst

  • Ligands: XPhos, SPhos, RuPhos, JohnPhos

  • Bases: K₃PO₄, K₂CO₃, Cs₂CO₃ (all finely ground and dried)

  • Solvent: Anhydrous 1,4-Dioxane

  • 24-well reaction block with septa caps, magnetic stir bars.

Procedure (performed in an inert atmosphere glovebox):

  • Prepare Stock Solutions:

    • Aryl Bromide Solution: Prepare a 0.2 M solution in dioxane.

    • Boronic Acid Solution: Prepare a 0.24 M solution in dioxane (1.2 equiv).

    • Catalyst/Ligand Solutions: For each ligand, prepare a solution containing the Pd precatalyst (0.004 M, 2 mol%) and the ligand (0.0088 M, 4.4 mol%) in dioxane. Note: If using a precatalyst, adding extra ligand is often unnecessary but can be screened as a variable.

  • Aliquot Reagents into Wells:

    • To each of the 24 wells, add a magnetic stir bar.

    • Add the solid bases. Add K₃PO₄ to rows A1-A6, B1-B6. Add K₂CO₃ to C1-C6, D1-D6. Add Cs₂CO₃ to E1-E6, F1-F6. (Adjusting for a 24-well plate layout). A more practical layout for 24 wells would be:

      • Wells 1-8: K₃PO₄

      • Wells 9-16: K₂CO₃

      • Wells 17-24: Cs₂CO₃

    • To wells 1, 9, 17 add the XPhos/Pd solution.

    • To wells 2, 10, 18 add the SPhos/Pd solution.

    • Continue this pattern for all ligands across the different bases.

  • Initiate Reaction:

    • To each well, add the Aryl Bromide solution (e.g., 0.5 mL, 0.1 mmol).

    • To each well, add the Boronic Acid solution (0.5 mL, 0.12 mmol).

  • Reaction Execution:

    • Seal the reaction block securely with the septa mat.

    • Remove the block from the glovebox and place it on a magnetic stirring hotplate.

    • Heat the block to 100 °C with vigorous stirring for 12-18 hours.

  • Analysis:

    • After cooling, unseal the plate.

    • Take a small aliquot (e.g., 10 µL) from each well, dilute with a suitable solvent (e.g., 1 mL of acetonitrile), and analyze by LC-MS to determine the conversion to product.

High-Throughput Screening Logic

The diagram below illustrates the parallel screening approach described in the protocol.

hts_workflow cluster_ligands Ligand Screening cluster_bases Base Screening start Goal: Optimize Suzuki Coupling variables Primary Variables: 1. Ligand 2. Base start->variables L1 XPhos L2 SPhos L3 RuPhos L4 JohnPhos B1 K3PO4 B2 K2CO3 B3 Cs2CO3 plate 24-Well Reaction Plate (Parallel Execution) L1->plate L2->plate L3->plate L4->plate B1->plate B2->plate B3->plate analysis Analysis via LC-MS (Identify Optimal Conditions) plate->analysis

Caption: Parallel screening of ligands and bases in a high-throughput format.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.
  • American Chemical Society. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • Semantic Scholar. (n.d.). Cross-coupling reactions towards the synthesis of natural products.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Various Authors. (2020). Advances in Cross-Coupling Reactions. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.). High-Throughput Screening.
  • Merck Millipore. (n.d.). High-Throughput Screening.
  • Blanco-Ania, D., & Buskes, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia.
  • Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Organic Chemistry Portal.
  • St. Jean, D. J., Jr., & Poon, D. J. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Holzwarth, A., Schmidt, H.-W., & Maier, W.F. (1998). High-Throughput Screening Techniques in Catalysis. Angew. Chem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Benchchem. (n.d.). A Comparative Review of Catalysts for Cross-Coupling Reactions with 1-Bromo-3-butoxy-5-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)....

Sources

Technical Support Center: Managing Poor Solubility of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for managing the poor solubility of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, a common challenge in synthetic chemistry. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Understanding the Challenge: Physicochemical Profile

This compound is a substituted nitroaromatic compound frequently used as an intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a halogenated and nitrated benzene ring, results in significant hydrophobicity and often poor solubility in many common reaction media. This can lead to low reaction rates, incomplete conversions, and challenges in purification.

Below is a summary of its key physicochemical properties, which are foundational to understanding its solubility behavior.

PropertyValue / DescriptionSource(s)
CAS Number 64695-96-1[2]
Molecular Formula C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol
Physical Form Solid, white to off-white[3]
Storage Sealed in dry, room temperature
Known Solubility Slightly soluble in Chloroform, DMSO.[3] Inferred poor solubility in water based on the high hydrophobicity of nitrobenzene.[4][5]

Frequently Asked Questions (FAQs)

This section directly addresses the common initial questions and hurdles encountered when working with this compound.

Q1: My this compound is not dissolving in my chosen solvent. What are my immediate troubleshooting steps?

A: When facing poor solubility, start with the simplest modifications. First, confirm if slight heating is compatible with your reagents' stability. A moderate increase in temperature can significantly improve solubility. Second, consider if your reaction can tolerate a co-solvent. Adding a small percentage of a stronger, miscible solvent like DMF or DMSO to a less polar medium like THF or Dioxane can often achieve dissolution without drastically changing the reaction environment. For more robust solutions, refer to the in-depth guides on Co-Solvency (Section 3.1) and other advanced techniques.

Q2: I need to perform a reaction with an aqueous nucleophile, but my substrate is organic-soluble only. How can I make them react?

A: This is a classic phase-mismatch problem. The most effective solution is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), acts as a shuttle. It transports the aqueous nucleophile into the organic phase where it can react with your substrate. This avoids the need to find a single solvent for two mutually insoluble reactants. See our detailed protocol in the Phase-Transfer Catalysis Guide (Section 3.4) .

Q3: I am trying to develop a "green" synthesis and want to avoid traditional organic solvents. How can I run my reaction in water?

A: Excellent question. Modern green chemistry offers powerful solutions for this exact scenario. Two primary methods are recommended:

  • Micellar Catalysis : This involves using a small amount of a surfactant in water.[6] The surfactant forms micelles, which are microscopic spheres with a hydrophobic core.[7] Your water-insoluble substrate is partitioned into this core, creating a highly concentrated "nanoreactor" where the reaction can proceed efficiently in the bulk aqueous medium.[7][8] This is a highly effective and sustainable approach.[6] Explore this in our Micellar Catalysis Guide (Section 3.2) .

  • Hydrotropy : This technique uses substances called hydrotropes, which are highly water-soluble organic salts that can dramatically increase the solubility of hydrophobic compounds.[9][10] Unlike surfactants, they typically do not form well-defined micelles but operate through a different associative mechanism.[9][11] This method is particularly useful when high concentrations of the substrate are needed. Refer to the Hydrotropy Guide (Section 3.3) for implementation details.

Q4: Which common organic solvents are most likely to dissolve this compound?

A: Based on its structure and available data, polar aprotic solvents are your best starting point. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane. While it has slight solubility in Chloroform, its utility is limited.[3] For extraction purposes, Ethyl Acetate is effective.[2] When performing reactions like cross-couplings, solvents such as Dioxane or THF, often mixed with water, are common, but solubility may still be limited, necessitating the strategies in this guide.[12]

In-Depth Troubleshooting Guides & Protocols

This section provides detailed explanations and step-by-step protocols for the key solubilization strategies.

Guide 1: Strategic Use of Co-Solvents

Causality: The principle of co-solvency involves using a mixture of solvents to modulate the polarity of the reaction medium.[13] A "good" solvent (in which the compound is soluble, e.g., DMSO) is added to a "poor" solvent (the primary reaction medium, e.g., water or toluene) to achieve a polarity that is optimal for dissolving all reactants and facilitating the reaction. This is often the first and most straightforward approach to try.[14]

Common Co-Solvent Systems for Aryl Halide Reactions:

Co-Solvent SystemTypical Ratios (v/v)Common Applications
Dioxane / Water9:1, 4:1, 2:1Suzuki, Stille, and other cross-coupling reactions
THF / Water4:1, 2:1Cross-coupling, Nucleophilic substitutions
DMF / Water1:1Reactions requiring a highly polar environment
Acetonitrile / Water1:1, 2:1Various substitutions and couplings
DMSO / Water1:1When very high solubilizing power is needed

Experimental Protocol: Screening for an Optimal Co-Solvent System

  • Setup: In separate small vials, add a fixed amount of this compound (e.g., 10 mg).

  • Initial Solvent: To each vial, add a fixed volume of your primary "poor" solvent (e.g., 0.5 mL of water or isopropanol).

  • Titration: Add the "good" co-solvent (e.g., DMSO) dropwise (e.g., 10 µL at a time), vortexing after each addition.

  • Observation: Record the volume of co-solvent required to achieve complete dissolution at your target reaction temperature.

  • Selection: Choose the system that provides complete solubility with the minimum amount of co-solvent to avoid unwanted side reactions or impacts on reaction rate.

  • Validation: Run a small-scale test reaction in the chosen co-solvent system to ensure it does not negatively affect the reaction outcome.

Guide 2: Micellar Catalysis for Aqueous Synthesis

Causality: Micellar catalysis utilizes surfactants in water at a concentration above their critical micelle concentration (CMC). These surfactants self-assemble into micelles, which act as nanoreactors.[8] The hydrophobic interior of the micelle sequesters the water-insoluble this compound, effectively "dissolving" it in the bulk aqueous phase and bringing it into contact with other reagents.[7] This technique is a cornerstone of modern green chemistry, often leading to faster and cleaner reactions.[6]

Micellar_Catalysis cluster_aqueous Aqueous Medium (Water) Substrate Insoluble Substrate Micelle_Core Substrate->Micelle_Core Partitioning Surfactant Surfactant Monomers Micelle Micelle (Hydrophobic Core) Surfactant->Micelle Self-Assembly (> CMC) Product Product Micelle->Product Reaction in Micelle Substrate_in_Micelle Solubilized Substrate

Caption: Workflow of micellar catalysis.

Experimental Protocol: Model Suzuki Coupling in Water

  • Reaction Setup: To a reaction vessel, add this compound (1 equiv.), your desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).

  • Aqueous Medium: Prepare a 2 wt% solution of the surfactant TPGS-750-M in deionized water. Add this solution to the vessel to achieve the desired reaction concentration (e.g., 0.5 M).

  • Base Addition: Add a suitable base, such as K₃PO₄ (3 equiv.).

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Track the reaction progress using TLC or LC-MS. Due to the micellar medium, direct sampling may require a mini-extraction with a solvent like ethyl acetate.

  • Workup: Upon completion, add ethyl acetate to the reaction mixture. The micellar system will break, and the organic product will be extracted into the ethyl acetate layer. Wash the organic layer with brine, dry with Na₂SO₄, and concentrate to obtain the crude product for purification.

Guide 3: Hydrotropy for High Concentration Systems

Causality: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound.[11] Hydrotropes are typically planar aromatic salts (e.g., sodium p-toluenesulfonate, Na-tosylate) that are thought to interact with the solute through weak hydrophobic interactions, preventing its self-aggregation and increasing its solubility.[10] This method is advantageous as it avoids conventional surfactants and organic solvents.[15]

Experimental Protocol: Using Na-Tosylate as a Hydrotrope

  • Prepare Hydrotrope Solution: Create a concentrated aqueous solution of the hydrotrope. For example, prepare a 2 M solution of sodium p-toluenesulfonate (Na-tosylate) in water.

  • Substrate Solubilization: Add this compound to the hydrotrope solution with stirring. Gently warm the mixture if necessary to aid dissolution. The amount of substrate that can be dissolved will depend on the concentration of the hydrotrope.

  • Reagent Addition: Once the substrate is fully dissolved, add the other water-soluble reagents for your reaction directly to the solution.

  • Reaction and Workup: Proceed with the reaction as planned. For workup, dilute the reaction mixture with a large volume of water. This will decrease the hydrotrope concentration, causing the organic product to precipitate out. The product can then be collected by filtration or extracted with an organic solvent.

Guide 4: Phase-Transfer Catalysis (PTC) for Biphasic Reactions

Causality: PTC is designed for reactions where the reactants are located in two different immiscible phases (typically organic and aqueous).[16] The catalyst, usually a quaternary ammonium or phosphonium salt, contains both hydrophobic and hydrophilic parts. It forms an ion pair with the aqueous reactant (e.g., a nucleophile) and transports it across the phase interface into the organic phase, where it can react with the organic-soluble substrate.

PTC cluster_organic Organic Phase cluster_aqueous Aqueous Phase Substrate Substrate (R-X) Product Product (R-Nu) Substrate->Product Reaction PTC_X PTC-X Complex (Q⁺X⁻) Product->PTC_X PTC_Nu PTC-Nu Complex (Q⁺Nu⁻) PTC_Nu->Substrate Byproduct Byproduct (M⁺X⁻) PTC_X->Byproduct Ion Exchange Nucleophile Nucleophile (M⁺Nu⁻) Nucleophile->PTC_Nu Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocol: Model Nucleophilic Aromatic Substitution

  • Reaction Setup: In a flask, dissolve this compound in a water-immiscible organic solvent (e.g., toluene or chlorobenzene).

  • Aqueous Phase: In a separate vessel, dissolve the nucleophile (e.g., sodium cyanide, NaN₃, or potassium acetate) in water.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%) to the organic phase.

  • Combine Phases: Add the aqueous phase to the organic phase.

  • Reaction Conditions: Stir the biphasic mixture vigorously to maximize the interfacial surface area. Heat the reaction as required. Vigorous stirring is critical for efficient catalysis.

  • Monitoring and Workup: Monitor the reaction by sampling the organic layer (via TLC or GC/LC-MS). Upon completion, stop the stirring and allow the layers to separate. The organic layer containing the product can be easily removed, washed with water and brine, and then dried and concentrated.

Summary of Strategies

Choosing the right strategy depends on your specific reaction conditions, goals (e.g., green chemistry), and the nature of your reagents.

StrategyPrincipleTypical MediaAdvantagesLimitations
Co-Solvency Modulating solvent polarity with a mixture.[13]Mixed Organic/AqueousSimple to implement; wide applicability.Can alter reaction kinetics; may complicate solvent removal.
Micellar Catalysis Sequestration in hydrophobic micelle cores.[7]WaterGreen and sustainable; often enhances reaction rates.[6]Requires specific surfactants; workup involves extraction.
Hydrotropy Solute-hydrotrope association.[10][11]WaterAvoids organic solvents and surfactants; allows high solute concentration.Requires high concentrations of hydrotrope; less common.
Phase-Transfer Catalysis Shuttling reactants across a phase boundary.[16]Biphasic (Organic/Aqueous)Excellent for incompatible reactant solubilities; simplifies workup.Requires vigorous stirring; catalyst can sometimes be difficult to remove.

References

  • Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. ACS GCI Pharmaceutical Roundtable.
  • Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances.
  • Faster, Cleaner and Greener: An Introduction to Micellar Catalysis for Medicine Development.
  • Transition Metal Catalysis in Micellar Media: Much More Than a Simple Green Chemistry Promise. Royal Society of Chemistry.
  • Applications of Micelles in Catalyzing Organic Reactions. Ingenta Connect.
  • Hydrotrope. Wikipedia.
  • A review on solubility enhancement using hydrotropic phenomena.
  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Chemical supplier page.
  • 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene.
  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
  • A review: Hydrotropy a solubility enhancing technique.
  • Advanced Solubility Science: Mixed Hydrotropy. Asian Journal of Pharmaceutics.
  • HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Jetir.Org.
  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Chemical Properties and Synthesis. BenchChem.
  • This compound. Sigma-Aldrich.
  • This compound synthesis. ChemicalBook.
  • Enhancing solubility of poorly soluble drugs using various techniques. AIMS Press.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Inverse phase-transfer catalysis by water soluble calixarene. Nucleophilic substitution of alkyl and aralkyl halides. J-GLOBAL.
  • Nitrobenzene. Wikipedia.
  • Nitrobenzene. Solubility of Things.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.

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Troubleshooting low yields in the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene and its derivatives. As Senior Application Scientists, we move beyond mere procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate synthetic challenges but also strategically prevent them in the future.

Core Synthesis Overview

The target compound, this compound, is typically synthesized via electrophilic aromatic nitration of a substituted benzene precursor. The key challenge lies in controlling the regioselectivity and minimizing side reactions, which are influenced by the directing effects of the existing substituents (Methyl, Fluoro, Bromo) and the reaction conditions.

A common synthetic route involves the nitration of 1-Bromo-5-fluoro-2-methylbenzene.[1] The methyl group is an activating, ortho, para-director, while the halogen atoms (Bromo and Fluoro) are deactivating, yet also ortho, para-directing.[2][3] The final position of the nitro group is a result of the interplay between these electronic effects.

This guide addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low yield is the most frequent issue and can stem from several factors: incomplete reaction, formation of side products, or loss of product during workup and purification. A systematic approach is crucial for diagnosis.

First, confirm the identity and purity of your starting materials. Then, use the following decision tree to diagnose the potential cause of low yield.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_side_products Side Reactions cluster_workup Product Loss start Low Yield Observed check_sm Is starting material (SM) present in the crude product (TLC/GC-MS)? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Major Side Products or Degradation check_sm->side_products No, but other spots/peaks are present workup_loss Product Lost During Workup/Purification check_sm->workup_loss No, crude looks clean but mass balance is low cause_incomplete Potential Causes: - Insufficient reaction time/temp - Ineffective nitrating agent - Poor quality reagents solution_incomplete Solutions: 1. Increase reaction time or temperature moderately. 2. Ensure nitrating agent is fresh/potent. 3. Verify purity of SM and acids. cause_side Potential Causes: - Over-nitration (di-nitro products) - Incorrect regioselectivity - Side-chain bromination - Oxidation of methyl group solution_side Solutions: 1. Lower reaction temperature. 2. Use a milder nitrating agent. 3. Control stoichiometry carefully. 4. Run reaction in the dark to prevent radical reactions. cause_workup Potential Causes: - Product is partially water-soluble. - Emulsion during extraction. - Incorrect mobile phase in chromatography. - Product volatility. solution_workup Solutions: 1. Saturate aqueous layer with brine. 2. Use a different extraction solvent. 3. Optimize TLC/column conditions. 4. Use care during solvent removal (roto-evaporation).

Caption: Troubleshooting decision tree for low product yields.

Q2: The reaction seems incomplete, with a lot of starting material remaining. How can I drive it to completion?

This is a common issue, especially given that two of the substituents (Br, F) are deactivating the aromatic ring towards electrophilic substitution.[4]

Causality: The energy barrier for the electrophile (the nitronium ion, NO₂⁺) to attack the electron-deficient ring is high.[5] Insufficient temperature, time, or a weak nitrating system may fail to overcome this activation energy.

Troubleshooting Steps:

  • Temperature Control: The reaction is often started at 0-5°C for controlled addition of the nitrating agent and then allowed to warm to room temperature.[1] If the reaction stalls, consider gently increasing the temperature to 30-40°C and monitoring by TLC or GC. Be cautious, as higher temperatures can promote side reactions.[6]

  • Reaction Time: A typical reaction time is 2 hours at 25°C.[1] Extending this to 4-6 hours may improve conversion.

  • Nitrating Agent Potency: Ensure the reagents are of high quality. Concentrated sulfuric acid should be ≥98%. If using potassium nitrate, it should be dry and finely powdered. If using mixed acids, the nitric acid should be fresh, as it can decompose over time.

  • Stoichiometry: A slight excess of the nitrating agent (e.g., 1.3 equivalents of KNO₃) is typically used to drive the reaction.[1] Increasing this to 1.5 equivalents can be attempted, but may increase the risk of di-nitration.

Q3: I'm observing significant amounts of an unintended isomer. How can I improve regioselectivity?

Regioselectivity is governed by the directing effects of the existing groups on the ring. While the desired product is the result of the synergistic directing effects of the methyl and bromo groups, other isomers can form.

Causality: The nitronium ion attacks the position that is most activated and least sterically hindered. The methyl group strongly directs ortho and para. The bromo and fluoro groups also direct ortho and para to themselves. The formation of the desired 4-nitro isomer is favored, but other isomers are possible.

Sources

Impact of steric hindrance on the reactivity of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during its use in experimental settings.

I. Introduction to the Reactivity of this compound

This compound is a highly functionalized aromatic compound, making it a valuable intermediate in organic synthesis. Its reactivity is governed by the interplay of electronic and steric effects of its four substituents: a bromo group, a fluoro group, a methyl group, and a nitro group. Understanding these influences is critical for predicting reaction outcomes and optimizing experimental conditions.

The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my SNAr reaction with this compound sluggish or not proceeding to completion?

A1: Several factors can contribute to low reactivity in SNAr reactions involving this substrate.

  • Steric Hindrance: The methyl group (-CH₃) positioned ortho to the bromine atom introduces significant steric hindrance. This bulkiness can impede the approach of the nucleophile to the carbon atom bearing the bromine, which is a potential site for substitution. This steric clash increases the activation energy of the reaction, slowing it down.

  • Nucleophile Strength: SNAr reactions require strong nucleophiles.[3] If your chosen nucleophile is weak, the reaction may not proceed at a reasonable rate. Consider using a stronger nucleophile or employing a base to deprotonate a protic nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Some studies have also shown that ionic liquids can alter the reactivity and reaction pathways of similar bromo-nitrobenzene derivatives.[4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, including that imposed by steric hindrance. However, be mindful of potential side reactions at higher temperatures.

Q2: Which leaving group is preferentially displaced in SNAr reactions: the bromo or the fluoro group?

A2: While both bromine and fluorine can act as leaving groups in SNAr reactions, the reactivity is not solely determined by the carbon-halogen bond strength. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate called the Meisenheimer complex.[1][5][6] The stability of this intermediate is key.

Fluorine is a better leaving group in many SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5] The departure of the leaving group occurs in the second, faster step. Therefore, despite the C-F bond being stronger than the C-Br bond, the fluoro group is often preferentially displaced. However, the specific outcome can also be influenced by the reaction conditions and the nature of the nucleophile.

Q3: How does the substitution pattern on the benzene ring influence the reactivity of this compound?

A3: The arrangement of substituents has a profound impact on the molecule's reactivity in SNAr reactions.

  • Activating Group: The nitro group (-NO₂) is a powerful electron-withdrawing group through both inductive and resonance effects (-I and -R effects).[7][8][9] It is positioned para to the fluorine atom and meta to the bromine atom. Its strong electron-withdrawing nature is most effective at stabilizing the negative charge of the Meisenheimer complex when the nucleophile attacks at the positions ortho or para to the nitro group.[5][10][11]

  • Deactivating (by induction) and Directing Groups:

    • Halogens (Br, F): Both bromine and fluorine are deactivating due to their strong inductive electron withdrawal (-I effect).[12] However, they can donate electron density through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In the context of SNAr, their primary role is as leaving groups.

    • Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation.[12] This property generally activates the ring towards electrophilic aromatic substitution but deactivates it towards nucleophilic aromatic substitution by increasing electron density on the ring.[3] Its position ortho to the bromine also introduces significant steric hindrance.

The combined electronic effects of the nitro, fluoro, and bromo groups make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The methyl group, however, has an opposing electronic effect and a significant steric impact.

Q4: I am observing unexpected side products in my reaction. What could be the cause?

A4: The formation of side products can arise from several factors:

  • Benzyne Formation: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur.[3][13] This can lead to a mixture of products where the incoming nucleophile adds to different positions on the aromatic ring.

  • Reactions involving the Methyl Group: The benzylic hydrogens of the methyl group can be susceptible to oxidation or other reactions under certain conditions.[14]

  • Reactions involving the Nitro Group: The nitro group can be reduced to an amino group under certain reducing conditions.[14] Ensure your reaction conditions are not conducive to the reduction of the nitro group unless desired.

III. Experimental Protocols & Workflows

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline. Optimization of reactant ratios, temperature, and reaction time will be necessary for specific nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the anhydrous polar aprotic solvent.

  • If using a protic nucleophile, add the base (1.1 - 1.5 eq) and stir for 15-30 minutes.

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Workflow for Troubleshooting a Sluggish SNAr Reaction

G start Sluggish S N Ar Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_strength Use a stronger nucleophile or add a base check_nucleophile->increase_strength No check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes increase_strength->check_solvent change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_sterics Consider steric hindrance from the methyl group check_temp->check_sterics Yes increase_temp->check_sterics prolong_time Prolong reaction time check_sterics->prolong_time end Reaction Optimized prolong_time->end

Caption: Troubleshooting workflow for a sluggish SNAr reaction.

IV. Data Summary

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64695-96-1
Molecular Formula C₇H₅BrFNO₂[15]
Molecular Weight 234.02 g/mol [15]
Physical Form Solid
Purity Typically ≥95%

V. Mechanistic Insights

The Role of Steric Hindrance

The methyl group at the C2 position plays a crucial role in dictating the reactivity of the adjacent bromine atom at C1.

Caption: Steric hindrance from the ortho-methyl group impeding nucleophilic attack at the C1 position.

This steric clash increases the energy of the transition state for nucleophilic attack at the C1 position, thereby slowing the rate of substitution at this site. Consequently, nucleophilic attack may be more favorable at the C5 position, leading to the displacement of the fluoro group, assuming electronic factors are favorable.

VI. References

  • Activating and Deactivating Groups in Aromatic Substitution - YouTube. (2014). Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Aromatic Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Effect of methyl substituent in Aromatic Substitution via Benzyne. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. (n.d.). Retrieved from [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

  • This compound | C7H5BrFNO2 | CID 53403286 - PubChem. (n.d.). Retrieved from [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of meta-bromonitrobenzene - PrepChem.com. (n.d.). Retrieved from [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020). Retrieved from [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (2012). Retrieved from [Link]

Sources

Work-up procedures for reactions involving 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for work-up procedures involving 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide practical, field-proven insights into the work-up and purification of reactions involving this versatile intermediate. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Introduction to the Reagent

This compound (CAS No: 64695-96-1) is a poly-functionalized aromatic compound.[1][2] Its key structural features—a bromine atom, a fluorine atom, and a strongly electron-withdrawing nitro group—make it an excellent substrate for various transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[3][4][5][6] The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates attack by nucleophiles, making the work-up and purification process critical for isolating the desired product from potential side-products and unreacted starting materials.[5][7]

This guide will focus on the most common work-up procedures following reactions such as SNAr, providing detailed protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the work-up of reactions involving this compound.

Q1: What is the first and most critical step in the work-up of a reaction involving this compound, especially if strong acids were used? The most critical first step is a controlled "quench" of the reaction mixture. This is typically done by slowly pouring the reaction mixture into a beaker containing a stirred slurry of crushed ice and water.[8][9] This action serves three primary purposes:

  • Stops the Reaction: Rapidly diluting the reaction mixture effectively halts the chemical transformation.

  • Manages Exotherm: If strong acids (e.g., H₂SO₄ from a nitration) are present, their dilution is highly exothermic. Adding the mixture to ice controls this heat release, preventing thermal runaway and potential byproduct formation.[8][10]

  • Induces Precipitation: Many nitroaromatic products are solids with low solubility in water. Quenching often causes the crude product to precipitate, providing an initial, simple isolation step via filtration.[8][11]

Q2: My product is soluble in the reaction solvent. How do I proceed after quenching? If the product does not precipitate upon quenching, it is likely soluble in the aqueous mixture or is an oil.[8] In this case, you must perform a liquid-liquid extraction.[12][13] Transfer the quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[8] The combined organic layers can then be processed further.

Q3: Why is washing the organic layer with a basic solution like sodium bicarbonate necessary? Washing the organic layer with a mild base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is essential to neutralize and remove any residual acids from the reaction.[8] This is crucial because leftover acid can degrade the product during storage or subsequent purification steps, such as chromatography on silica gel.[8] This wash also removes acidic byproducts by converting them into their water-soluble salt forms.[8]

Q4: The organic layer has a persistent yellow or brown color. Is this normal? Yes, it is common for reactions involving nitroaromatic compounds to have colored impurities. The nitro group itself can contribute to color, and various side reactions can generate highly colored byproducts. While some color may persist even in the pure product, significant discoloration often indicates impurities that may need to be removed through recrystallization or chromatography.

Q5: What are the primary safety concerns when handling this compound and its reaction mixtures? This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye and skin irritation.[14][15] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Be particularly cautious during the quenching step, as the dilution of strong acids can be exothermic.[10]

Part 2: Standard Work-up Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a detailed, step-by-step methodology for the work-up and isolation of a product from a typical SNAr reaction where this compound is treated with a nucleophile (e.g., an amine or alcohol) in a polar aprotic solvent (e.g., DMF, DMSO, or THF).

Experimental Workflow Diagram

G cluster_0 Reaction Completion & Quenching cluster_1 Isolation & Extraction cluster_2 Washing & Purification cluster_3 Final Purification A 1. Monitor Reaction by TLC/LC-MS B 2. Cool Reaction Mixture to 0°C A->B C 3. Quench: Slowly pour into Ice-Water B->C D 4. Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E 5. Collect & Combine Organic Layers D->E F 6. Wash with H₂O E->F G 7. Wash with sat. NaHCO₃ F->G H 8. Wash with Brine (sat. NaCl) G->H I 9. Dry over Na₂SO₄ or MgSO₄ H->I J 10. Filter & Evaporate Solvent I->J K 11. Purify Crude Product J->K L Recrystallization K->L If Solid M Column Chromatography K->M If Oil or Impure Solid G cluster_yield Low or No Yield cluster_purity Purity Issues cluster_physical Physical State Issues A Problem Encountered During Work-up B Did product precipitate during quench? A->B E Persistent color in product? A->E F Starting material present? A->F G Unexpected side products? A->G H Product is an oil, not a solid? A->H I Emulsion during extraction? A->I C Is product highly water-soluble? B->C No D Did an emulsion form? B->D No sol_C Solution: Saturate aqueous layer with NaCl before extraction. Or use continuous extraction. C->sol_C sol_D Solution: See Emulsion section below. D->sol_D sol_E Solution: Activated charcoal treatment or chromatography. E->sol_E sol_F Solution: Reaction incomplete. Optimize reaction time/temp. F->sol_F sol_G Solution: Re-evaluate reaction conditions. Purify via chromatography. G->sol_G sol_H Solution: Purify by chromatography. Try co-evaporation with non-polar solvent to induce crystallization. H->sol_H sol_I Solution: Add brine, filter through Celite, or centrifuge. I->sol_I

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a highly functionalized aromatic building block, prized in medicinal chemistry and materials science for its unique electronic and steric properties. However, the very features that make it valuable—the reactive carbon-bromine bond, the electron-withdrawing nitro group, and the additional halogen substituent—also present significant challenges in catalytic reactions. This guide provides in-depth troubleshooting for common issues of catalyst deactivation and poisoning encountered when working with this substrate, empowering researchers to diagnose problems and optimize their synthetic routes.

Section 1: Understanding the Deactivation Suspects

This section addresses the fundamental reasons why catalyst deactivation is a common hurdle when using this compound.

Q1: What makes this compound a particularly challenging substrate for catalysis?

This substrate is challenging due to the presence of multiple functional groups that can interact with and deactivate a transition metal catalyst. The primary issues stem from:

  • The Nitro Group (-NO₂): Nitro compounds are well-documented catalyst poisons, particularly for palladium catalysts.[1] They can adsorb strongly onto the catalyst's active sites, blocking access for the desired reactants.[1]

  • The Bromo Group (-Br): While the carbon-bromine bond is the intended site of reactivity in cross-coupling reactions, the resulting bromide ions (Br⁻) generated during the catalytic cycle can act as inhibitors or poisons to the catalyst.[2]

  • Combined Electronic Effects: The fluorine and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards certain reactions like electrophilic aromatic substitution.[3][4] This electronic nature can influence the kinetics of catalytic cycles, sometimes slowing down key steps and allowing more time for deactivation pathways to occur.

Q2: What are the primary modes of catalyst deactivation I should be aware of?

When your reaction stalls or fails, the cause is typically one of several deactivation pathways. Understanding these is the first step in diagnosing the problem.

Deactivation ModePrimary Cause(s)Visual Indicators / SymptomsCatalysts Commonly Affected
Poisoning Strong chemisorption of substrate, product, or impurities onto active sites.Reaction slows or stops completely; no visible change in catalyst appearance.Pd/C, Raney Ni, Homogeneous Pd complexes.
Sintering / Aggregation High temperature; insufficient ligand stabilization.Formation of a black precipitate (e.g., "Palladium Black").[5]Homogeneous Pd(0) complexes.
Fouling / Coking Deposition of polymeric or high-molecular-weight byproducts on the catalyst surface.Catalyst may appear discolored or clumpy.Heterogeneous catalysts (e.g., Pd/C).[6][7]
Oxidation Presence of trace oxygen in the reaction atmosphere.Reaction fails to initiate; solution may change color.Air-sensitive catalysts, especially Pd(0).[5]
Leaching Loss of the active metal from a solid support into the solution.Product contamination with metal; loss of activity over time in flow reactors.Supported catalysts (e.g., Pd on alumina).[8]
Q3: How do the Bromo and Nitro groups specifically poison my catalyst in different reaction types?

The poisoning mechanism is context-dependent, varying between cross-coupling and hydrogenation reactions.

  • In Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The primary catalyst is typically a homogeneous Palladium(0) complex. The nitro group can coordinate to the electron-rich Pd(0) center, inhibiting the crucial oxidative addition step. Furthermore, bromide ions formed during the cycle can occupy coordination sites on the palladium, slowing down subsequent steps.

  • In Nitro Group Hydrogenation: The catalyst, often heterogeneous Pd/C or Raney Ni, provides a surface for the reaction. The nitro group of the substrate and the amine group of the product can both adsorb onto these active sites. As the product concentration increases, it competes with the starting material for access to the catalyst, a phenomenon known as product inhibition .[2] This can cause the reaction rate to decrease significantly as the reaction progresses.[2]

Section 2: Diagnostic & Troubleshooting Workflows

A systematic approach is crucial when a reaction is not performing as expected. The following guides provide logical steps to identify and solve the problem.

Q4: My palladium-catalyzed cross-coupling reaction has stalled. How do I diagnose the problem?

A stalled reaction requires a methodical investigation. The workflow below outlines a series of checks and optimizations.

G cluster_0 Initial Observation cluster_1 Troubleshooting Pathway start Reaction Stalled (No further conversion) observe Visual Inspection: - Formation of Pd Black? - Color Change? start->observe analytics Reaction Analytics: - TLC/GC-MS/LC-MS - Confirm identity of species observe->analytics pd_black Pd Black Observed? analytics->pd_black pd_black_yes_actions Address Catalyst Instability: 1. Lower Temperature 2. Increase Ligand:Pd Ratio 3. Switch to more robust ligand (e.g., Buchwald-type) pd_black->pd_black_yes_actions  Yes   pd_black_no_actions Investigate Other Parameters pd_black->pd_black_no_actions  No   end Optimized Reaction pd_black_yes_actions->end atmosphere Check Inert Atmosphere: - Degas solvents properly? - Positive N2/Ar pressure? pd_black_no_actions->atmosphere ligand Screen Ligands: - Test bulky, electron-rich phosphine ligands atmosphere->ligand base_solvent Screen Base & Solvent: - Test different bases (e.g., K₃PO₄, Cs₂CO₃) - Ensure anhydrous solvents ligand->base_solvent base_solvent->end

Caption: A systematic workflow for troubleshooting a stalled cross-coupling reaction.

Q5: I'm observing the formation of Palladium Black. What does this mean and how can I prevent it?

The appearance of a black, insoluble precipitate is a definitive sign of catalyst decomposition.[5] It indicates that the soluble, active Pd(0) species has aggregated into inactive, bulk palladium metal.

Causality and Prevention:

  • Cause: This typically happens when the ligand protecting the Pd(0) center is insufficient, either in quantity or steric bulk, or when the temperature is too high, causing ligand dissociation or decomposition.[5]

  • Prevention:

    • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the monomeric Pd(0) species.[5] They create a protective sphere around the metal, preventing aggregation.

    • Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial to prevent aggregation. However, a large excess can sometimes inhibit the reaction.[5]

    • Control the Temperature: High temperatures accelerate catalyst decomposition.[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Ensure an Inert Atmosphere: Oxygen can rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), which can then lead to the formation of palladium black.[5] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is critical.

Q6: My nitro group hydrogenation is sluggish or incomplete. What's the likely cause?

For heterogeneous hydrogenations (e.g., using Pd/C), sluggishness often points to poisoning or mass transfer limitations.

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions start Sluggish Hydrogenation poison Catalyst Poisoning - Substrate/Product Inhibition - Sulfur/Halide Impurities start->poison mass_transfer Poor Mass Transfer - Inefficient Stirring - Low H₂ Pressure start->mass_transfer activity Low Catalyst Activity - Old/Improperly Stored - Insufficient Loading start->activity sol_poison Increase catalyst loading; Purify starting material; Use a more poison-resistant catalyst. poison->sol_poison sol_mass Increase stirring rate; Increase H₂ pressure; Use a different solvent. mass_transfer->sol_mass sol_activity Use fresh catalyst; Increase catalyst loading. activity->sol_activity

Caption: Common causes and solutions for incomplete nitro group hydrogenation.

Section 3: Protocols for Catalyst Recovery and Regeneration

While severe poisoning can be irreversible, catalysts deactivated by fouling can often be regenerated. The appropriate method depends on the nature of the deactivating species.

Q7: Can I regenerate a deactivated palladium catalyst?

Yes, in some cases. Regeneration is most successful for heterogeneous catalysts (like Pd/C) that have been deactivated by fouling with organic residues. Deactivation by strong chemisorption (poisoning) from halides or sulfur is often irreversible.

Protocol 1: Solvent Washing for Fouled Heterogeneous Catalysts

This protocol is designed to remove adsorbed organic products or byproducts from the surface of a supported catalyst like Pd/C.[9]

Objective: To dissolve and wash away organic foulants from the catalyst surface, exposing the active sites.

Materials:

  • Deactivated catalyst (e.g., Pd/C)

  • Reaction solvent (e.g., Toluene, THF)

  • A polar solvent (e.g., Methanol, Ethanol)

  • A non-polar solvent (e.g., Hexane)

  • Inert atmosphere filtration setup (e.g., Schlenk filter, cannula filtration)

  • Vacuum oven or high vacuum line

Procedure:

  • Initial Separation: Under an inert atmosphere, carefully separate the catalyst from the bulk reaction mixture via filtration or decantation.

  • Reaction Solvent Wash: Wash the recovered catalyst multiple times with fresh, degassed reaction solvent to remove residual substrate and soluble products.

  • Polar Solvent Wash: Wash the catalyst with a polar solvent like methanol to remove more polar byproducts.

  • Non-Polar Solvent Wash: Follow with a non-polar solvent wash like hexane to remove non-polar residues and to aid in drying.

  • Drying: Carefully dry the washed catalyst under high vacuum. A gentle warming (e.g., 40-50 °C) can be applied if the catalyst is thermally stable, but avoid high temperatures which could cause sintering.

  • Activity Test: Test the activity of the regenerated catalyst on a small scale to determine the effectiveness of the washing procedure.

Protocol 2: Thermal Regeneration (Calcination)

This method is more aggressive and is used to burn off strongly adsorbed carbonaceous material ("coke").[6][10] Caution: This procedure should be performed with care in a well-ventilated furnace and is not suitable for all types of catalysts.

Objective: To remove non-volatile organic foulants (coke) through controlled heating in an inert or oxidative atmosphere.

Materials:

  • Deactivated, solvent-washed catalyst

  • Tube furnace with gas flow control

  • Quartz or ceramic crucible

  • Source of Nitrogen (N₂) and Air

Procedure:

  • Inert Purge: Place the solvent-washed and dried catalyst in a crucible inside the tube furnace. Purge the furnace with a steady flow of nitrogen for 30-60 minutes to remove all oxygen.

  • Thermal Treatment (Inert): While maintaining the nitrogen flow, slowly ramp the temperature to 300-400 °C. Hold at this temperature for 2-3 hours. This step volatilizes and pyrolyzes the more volatile organic foulants.[10]

  • Oxidative Treatment (Optional & Advanced): After cooling, the nitrogen stream can be replaced with a flow of air or a dilute oxygen/nitrogen mixture. The temperature is then slowly ramped again (e.g., to 300 °C) to burn off the remaining carbonaceous deposits. This step can cause catalyst sintering and must be done with extreme care. [10]

  • Cool Down: Cool the furnace back to room temperature under a flow of nitrogen.

  • Storage: Store the regenerated catalyst under an inert atmosphere.

Section 4: Frequently Asked Questions (FAQs)

Q8: How does the choice of solvent impact catalyst stability with this substrate? The solvent plays a critical role. It must fully dissolve the substrate and reagents while not negatively interacting with the catalyst. Anhydrous, deoxygenated solvents are crucial to prevent catalyst oxidation.[5] For cross-coupling, common choices include toluene, dioxane, and THF. Poor solubility can lead to localized high concentrations of reagents, potentially accelerating deactivation.

Q9: Could impurities in my this compound starting material be the problem? Absolutely. Commercial starting materials can contain impurities from their synthesis. For example, residual sulfur compounds or other organohalides can be potent catalyst poisons.[2] If you suspect this is an issue, purifying the starting material by recrystallization or column chromatography before use is highly recommended.

Q10: Are there alternative catalyst systems that are more resistant to poisoning by halogenated nitroaromatics? Research into more robust catalyst systems is ongoing. While palladium remains a workhorse, catalysts based on more abundant first-row transition metals like nickel and copper are being developed.[8] Nickel catalysts, in particular, have shown promise for cross-coupling reactions, though they often require different ligands and reaction conditions and have their own deactivation pathways, such as the formation of inactive dimers.[11] For specific applications, exploring these alternatives may provide a more resilient catalytic system.

References

Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds.[1][2] Its power lies in the palladium-catalyzed union of an organoboron species with an organohalide.[3] However, the success of this transformation is profoundly dependent on the judicious selection of the palladium catalyst, a choice that becomes especially critical when dealing with challenging substrates.

This guide provides an in-depth comparison of common palladium catalysts for the Suzuki coupling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, a substrate characterized by a confluence of electronic and steric challenges. The presence of a strongly electron-withdrawing nitro group, a moderately deactivating fluorine atom, and a sterically demanding ortho-methyl group necessitates a carefully optimized catalytic system to achieve high efficiency and yield.

The Challenge: A Sterically Hindered and Electron-Deficient Aryl Bromide

The substrate, this compound, presents a unique set of challenges for the Suzuki-Miyaura coupling:

  • Electron-Deficient Ring: The potent electron-withdrawing nature of the nitro group significantly activates the C-Br bond towards oxidative addition, the initial step in the catalytic cycle.[1] This is generally favorable; however, it can also influence the reactivity of other positions on the ring and the stability of reaction intermediates.

  • Steric Hindrance: The methyl group positioned ortho to the bromine atom introduces considerable steric bulk. This can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition.[4]

  • Fluoro Substituent: While the C-F bond is the strongest carbon-halogen bond and generally unreactive under standard Suzuki conditions, its presence contributes to the overall electronic nature of the aryl halide.[5][6] Selective activation of the C-Br bond is paramount.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst, specifically the ligand environment around the palladium center, is the most critical parameter for overcoming the challenges posed by this substrate. We will compare three major classes of palladium catalysts, with supporting data from analogous systems to guide our selection.

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Classical Workhorse

Pd(PPh₃)₄ is a versatile and widely used air-stable Pd(0) precatalyst.[7] However, for challenging substrates, it often requires higher temperatures and longer reaction times. The relatively small cone angle of triphenylphosphine may not be sufficient to promote the reductive elimination of sterically hindered biaryl products. While the electron-deficient nature of the substrate is beneficial for oxidative addition, the steric hindrance from the ortho-methyl group can be a limiting factor. For some nitro-substituted aryl halides, Pd(PPh₃)₄ has been shown to be effective, but often requires specific conditions.[8]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf): The Robust Performer

PdCl₂(dppf) is a popular air-stable Pd(II) precatalyst that forms a highly active Pd(0) species in situ. The dppf ligand is a chelating phosphine with a large bite angle, which enhances the stability of the catalyst and facilitates the reductive elimination step.[9] It has demonstrated superior performance over Pd(PPh₃)₄ in many challenging couplings, including those with heteroaryl halides.[9] Its robustness and broad applicability make it a strong contender for the coupling of this compound.

Buchwald-Type Catalysts: The Modern Solution for Demanding Couplings

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald and Hartwig groups has revolutionized palladium-catalyzed cross-coupling reactions.[10] Catalysts derived from ligands such as SPhos, XPhos, and RuPhos are particularly effective for sterically hindered and electron-deficient aryl halides.[4][11] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for reactions to proceed at lower temperatures and with lower catalyst loadings.[12]

Experimental Data on Analogous Substrates

Direct comparative data for the Suzuki coupling of this compound is scarce in the literature. However, we can draw valuable insights from studies on structurally related molecules. The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of various electron-deficient and sterically hindered aryl bromides.

Catalyst SystemAryl BromideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄1-Bromo-4-nitrobenzenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801295[13]
PdCl₂(dppf)5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High[9]
Pd₂(dba)₃ / SPhos2-Bromo-1-nitrobenzenePhenylboronic acidK₃PO₄Toluene1001692[14]
Pd(OAc)₂ / XPhos2-Bromo-1,3-dimethylbenzenePhenylboronic acidK₃PO₄Toluene1001898[4]

Interpretation of Data:

  • Pd(PPh₃)₄ can be effective for simple nitro-substituted aryl bromides.

  • PdCl₂(dppf) shows high efficiency for heteroaryl bromides, suggesting its robustness for challenging substrates.

  • Buchwald-type catalysts (with SPhos and XPhos ligands) consistently provide excellent yields for both electron-deficient and sterically hindered aryl bromides, often outperforming older generations of catalysts.

Based on this analysis, a Buchwald-type catalyst is the most promising candidate for the Suzuki coupling of this compound, with PdCl₂(dppf) being a reliable and effective alternative.

Recommended Experimental Protocol

The following protocol is a recommended starting point for the Suzuki coupling of this compound with a generic arylboronic acid, utilizing a Buchwald-type catalyst system.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine aryl bromide, boronic acid, and base in a Schlenk flask. B Add Pd catalyst and ligand. A->B C Degas the reaction mixture (Ar purge). B->C D Add degassed solvent. C->D E Heat the reaction mixture with stirring. D->E F Cool to room temp. and dilute with solvent. E->F G Wash with aqueous solution and brine. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

    • Rationale: Flame-drying the glassware removes adsorbed water, which can lead to protodeboronation of the boronic acid. K₃PO₄ is a commonly used base that is effective in promoting transmetalation.[15]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to the Schlenk flask.

    • Rationale: The use of a bulky, electron-rich ligand like SPhos is crucial for promoting both the oxidative addition to the sterically hindered aryl bromide and the subsequent reductive elimination.[12]

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition: Add anhydrous toluene and 1,4-dioxane via syringe.

    • Rationale: A mixture of a non-polar solvent like toluene and a more polar aprotic solvent like dioxane is often effective for Suzuki couplings, ensuring solubility of all components. The solvents must be anhydrous to prevent side reactions.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy for the catalytic steps, particularly for challenging substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Rationale: This aqueous workup removes the inorganic base and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Chromatography is a standard method for purifying the desired biaryl product from any remaining starting materials, byproducts, and catalyst residues.

The Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib Ar-Pd(II)L₂-Br oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic Ar-Pd(II)L₂-Ar' transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition boronic Ar'B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base) is transferred to the palladium center, displacing the bromide ion.[2]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Conclusion

For the Suzuki coupling of the challenging substrate this compound, the choice of a modern, bulky, and electron-rich phosphine ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) may provide the desired product, catalyst systems based on Buchwald-type ligands such as SPhos are expected to offer superior performance in terms of yield, reaction time, and catalyst loading. The provided experimental protocol offers a robust starting point for the successful synthesis of biaryl compounds derived from this sterically hindered and electron-deficient aryl bromide. As with any chemical reaction, empirical optimization of the reaction parameters is recommended to achieve the best possible outcome.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (URL: [Link])

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (URL: [Link])

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). (URL: [Link])

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. (URL: [Link])

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (URL: [Link])

  • Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (URL: [Link])

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC - NIH. (URL: [Link])

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (URL: [Link])

  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory - ResearchGate. (URL: [Link])

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. (URL: [Link])

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. (URL: [Link])

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. (URL: [Link])

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. (URL: [Link])

Sources

A Strategic Guide to Alternative Building Blocks in Kinase Inhibitor Synthesis: A Comparative Analysis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the synthesis of potent and selective kinase inhibitors is a cornerstone of drug discovery. The judicious selection of molecular building blocks is paramount, directly influencing synthetic efficiency, cost-effectiveness, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of alternative building blocks to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, a key intermediate in the synthesis of numerous kinase inhibitors. This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering objective data and experimental insights to inform strategic decisions in the synthesis of next-generation therapeutics.

At the heart of many kinase inhibitors lies a substituted aniline moiety, which often forms a critical hydrogen bond with the hinge region of the kinase domain. This compound serves as a precursor to a highly functionalized aniline derivative, 2-fluoro-5-methyl-4-amino-bromobenzene, which is then incorporated into the final inhibitor scaffold. A notable example of a kinase inhibitor synthesized using this building block is Foretinib (GSK1363089), a multi-kinase inhibitor targeting MET, VEGFR2, RON, AXL, and TIE-2.[1]

The quest for alternative building blocks is driven by several factors, including the desire to modulate physicochemical properties, improve metabolic stability, enhance potency and selectivity, and explore novel intellectual property landscapes. A key strategy in this endeavor is the principle of bioisosterism, which involves the substitution of a functional group with another that has similar physical and chemical properties, with the aim of retaining or improving biological activity.[2][3]

The Rationale for Alternatives: The Role of Bioisosterism

Bioisosterism is a powerful tool in medicinal chemistry for fine-tuning the properties of a drug candidate.[2][3] In the context of this compound, bioisosteric replacements can be considered for the methyl group, the fluorine atom, or even the bromine atom, although the latter is often involved in subsequent cross-coupling reactions. The electronic and steric properties of the substituents on the aniline ring can significantly impact the binding affinity of the final kinase inhibitor to its target. For instance, modifying the substitution pattern can alter the pKa of the aniline nitrogen, influencing its hydrogen bonding capability. Furthermore, introducing different functional groups can affect the molecule's solubility, lipophilicity, and susceptibility to metabolic enzymes.[2]

This guide will focus on two promising alternative building blocks that represent strategic bioisosteric replacements for this compound:

  • 2,5-Difluoro-4-nitroaniline: This analog replaces the methyl group with a fluorine atom. Fluorine, being a small and highly electronegative atom, can act as a bioisostere for a hydrogen atom or, in this context, subtly modulate the electronic environment of the aromatic ring differently than a methyl group.[4] This can influence binding interactions and metabolic stability.

  • 1-Fluoro-2-methoxy-4-nitrobenzene: In this alternative, the bromine and methyl groups are replaced by a methoxy group. The methoxy group can act as a hydrogen bond acceptor and will significantly alter the electronic and steric profile of the resulting aniline, potentially leading to different binding modes or improved pharmacokinetic properties.

Comparative Analysis of Building Blocks

The selection of a building block has a cascading effect on the entire synthetic route. The following table provides a comparative overview of the key attributes of this compound and its proposed alternatives.

ParameterThis compound2,5-Difluoro-4-nitroaniline1-Fluoro-2-methoxy-4-nitrobenzene
CAS Number 64695-96-11542-36-5[5]454-16-0
Molecular Formula C₇H₅BrFNO₂C₆H₄F₂N₂O₂[5]C₇H₆FNO₃
Molecular Weight 234.02 g/mol 174.11 g/mol [5]171.12 g/mol
Anticipated Aniline Precursor 5-Bromo-2-fluoro-4-methylaniline2,5-Difluoro-4-aminoaniline2-Fluoro-5-methoxyaniline
Key Bioisosteric Change Reference CompoundMethyl group replaced by FluorineBromo and Methyl groups replaced by Methoxy
Potential Impact on Kinase Inhibitor Established profileAltered electronics and lipophilicity, potentially improved metabolic stability.Introduction of a hydrogen bond acceptor, significant change in electronics and steric bulk.
Commercial Availability & Indicative Pricing Commercially available.Commercially available from various suppliers.[5][6]Commercially available, with pricing around $21.85 for 1g and $34.50 for 10g.[7]

Synthetic Pathways and Methodologies

The following sections detail representative experimental protocols for the synthesis of a key aniline intermediate and its subsequent incorporation into a kinase inhibitor scaffold, using Foretinib as a model.

Experimental Workflow

The general synthetic approach involves two key steps:

  • Reduction of the Nitro Group: The nitroaromatic building block is reduced to the corresponding aniline.

  • Coupling with the Kinase Core: The resulting aniline is coupled with the heterocyclic core of the kinase inhibitor, often through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

G cluster_0 Step 1: Aniline Synthesis cluster_1 Step 2: Kinase Inhibitor Synthesis Nitro_Compound Nitroaromatic Building Block (e.g., this compound) Reduction Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Nitro_Compound->Reduction Reagents Aniline Substituted Aniline Reduction->Aniline Coupling Coupling Reaction (e.g., Ullmann Condensation) Aniline->Coupling Quinoline_Core Quinoline Core (e.g., 4-chloro-6,7-dimethoxyquinoline) Quinoline_Core->Coupling Kinase_Inhibitor Final Kinase Inhibitor (e.g., Foretinib) Coupling->Kinase_Inhibitor

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 2-Fluoro-5-methyl-4-nitroaniline (Intermediate for Foretinib)

This protocol describes a representative method for the reduction of a nitroaromatic precursor.

Materials and Reagents:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-fluoro-5-methyl-4-amino-bromobenzene.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Foretinib Analog via Ullmann Condensation

This protocol outlines a general procedure for the coupling of the aniline intermediate with the quinoline core.

Materials and Reagents:

  • 4-chloro-6,7-dimethoxyquinoline

  • Substituted aniline (e.g., 2-fluoro-5-methyl-4-amino-bromobenzene or an alternative)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the substituted aniline (1.2 eq) in DMF, add copper(I) iodide (0.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired kinase inhibitor.

Structure-Activity Relationship (SAR) and Performance Data

The ultimate validation of an alternative building block lies in the biological activity of the resulting kinase inhibitor. The following diagram illustrates the key interactions of a typical quinoline-based kinase inhibitor with the ATP binding site of a kinase.

G Kinase_Inhibitor Kinase Inhibitor Hinge_Region Hinge Region (Backbone NH) Kinase_Inhibitor->Hinge_Region H-Bond Hydrophobic_Pocket Hydrophobic Pocket Kinase_Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Solvent_Front Solvent Front Kinase_Inhibitor->Solvent_Front Polar Interactions

Caption: Key binding interactions of a kinase inhibitor.

While a direct comparative study with Foretinib synthesized from the alternative building blocks is not publicly available, structure-activity relationship (SAR) studies on analogous kinase inhibitors provide valuable insights. For instance, the replacement of the methyl group with a fluorine atom in 2,5-difluoro-4-nitroaniline is expected to increase the electron-withdrawing nature of the aniline ring, which could modulate the strength of the hydrogen bond with the hinge region. Furthermore, the increased lipophilicity of fluorine compared to a methyl group can influence cell permeability and overall pharmacokinetic properties.

The introduction of a methoxy group from 1-fluoro-2-methoxy-4-nitrobenzene provides a hydrogen bond acceptor which could form additional interactions within the ATP binding pocket, potentially increasing potency or altering the selectivity profile of the inhibitor.

Hypothetical Performance Comparison:

Building BlockExpected Synthetic YieldPotential PurityPredicted Kinase Inhibition (IC50)Rationale
This compoundGood (Established)HighBaseline (e.g., Foretinib IC50 for MET is ~1 nM)[8]Well-optimized and reported synthesis.
2,5-Difluoro-4-nitroanilineGoodHighPotentially similar or slightly improvedFluorine substitution may enhance binding and metabolic stability.
1-Fluoro-2-methoxy-4-nitrobenzeneModerate to GoodHighPotentially altered; could be higher or lower depending on the specific kinaseMethoxy group introduces significant steric and electronic changes, which could either be beneficial or detrimental to binding.

Conclusion

The selection of building blocks in kinase inhibitor synthesis is a critical decision with far-reaching implications for drug discovery and development. While this compound is a well-established and effective precursor, the exploration of bioisosteric alternatives such as 2,5-difluoro-4-nitroaniline and 1-fluoro-2-methoxy-4-nitrobenzene offers exciting opportunities to modulate the pharmacological properties of the final kinase inhibitor.

This guide has provided a framework for comparing these alternatives, including considerations of their synthesis, potential impact on biological activity, and commercial availability. The provided experimental protocols serve as a starting point for researchers to explore the synthesis of novel kinase inhibitors with potentially improved therapeutic profiles. Ultimately, the optimal choice of building block will depend on the specific goals of the research program, balancing synthetic feasibility with the desired biological and pharmacokinetic properties of the target molecule.

References

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  • 1-Fluoro-4-methoxy-2-nitrobenzene. C T Distributors And Pharmaceuticals. IndiaMART. [Link][9]

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  • Bioisosteric Replacements. Chemspace. [Link][11]

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  • Foretinib. PubChem. National Center for Biotechnology Information. [Link][8]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. [14]

  • Gfacchini, F. A., et al. (2013). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 897-901.
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  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2022). Molecules, 27(19), 6537.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). International Journal of Molecular Sciences, 25(8), 4307.
  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. (2025). Ningbo Inno Pharmchem Co., Ltd.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development, 24(11), 2536-2545.
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  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
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  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry.
  • Ullmann-type Coupling Reactions Research Articles. R Discovery. [Link]

  • 2-Fluoro-5-nitroaniline. (2018).
  • 4-nitroaniline – Knowledge and References. Taylor & Francis. [Link][17]

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A Comparative Guide to Base Selection in the Buchwald-Hartwig Amination of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and functional materials.[1][2] The reaction's success, however, is not solely dependent on the choice of palladium catalyst and ligand; the selection of an appropriate base is a critical parameter that can profoundly influence reaction efficiency, yield, and substrate scope. This is particularly true for challenging substrates such as 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, an electron-deficient aryl halide where the delicate interplay of electronic effects and potential side reactions necessitates a carefully considered choice of base.

This guide provides an in-depth comparison of the efficacy of various bases in the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic role of the base, present comparative data to guide your selection, and provide a detailed experimental protocol for practical application.

The Pivotal Role of the Base in the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The base plays a crucial role in several key steps of this cycle. Its primary function is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then coordinates to the palladium center.[5] This deprotonation can occur either before or after the amine coordinates to the palladium(II)-aryl complex. The strength and nature of the base can also influence the rate of reductive elimination, the final step that forms the desired C-N bond and regenerates the active palladium(0) catalyst.[4]

For an electron-deficient substrate like this compound, the choice of base is even more critical. The electron-withdrawing nitro and fluoro groups can make the aryl bromide more susceptible to side reactions, such as hydrodehalogenation or decomposition, if the reaction conditions are not optimal. A base that is too strong or too nucleophilic can lead to undesired pathways, while a base that is too weak may result in slow or incomplete conversion.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Regeneration Product Product Reductive Elimination Complex->Product Reductive Elimination Catalyst Regeneration Catalyst Regeneration Experimental_Workflow cluster_Preparation Preparation cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup_Purification Work-up and Purification Reagent_Prep 1. Prepare Reagents and Glassware Inert_Atmosphere 2. Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Add_Reagents 3. Add Solid Reagents Inert_Atmosphere->Add_Reagents Add_Solvent_Amine 4. Add Solvent and Amine Add_Reagents->Add_Solvent_Amine Heating 5. Heat to Reaction Temperature Add_Solvent_Amine->Heating Monitoring 6. Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Cooling_Quenching 7. Cool and Quench Reaction Monitoring->Cooling_Quenching Extraction 8. Extraction Cooling_Quenching->Extraction Purification 9. Purification (e.g., Column Chromatography) Extraction->Purification Characterization 10. Characterization of Product Purification->Characterization

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Through the septum, add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (e.g., morpholine, 1.2 mmol) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion

The choice of base is a critical parameter for the successful Buchwald-Hartwig amination of the electron-deficient this compound. While strong alkoxide bases like sodium and potassium tert-butoxide can provide high yields, they also carry the risk of promoting side reactions. Milder inorganic bases, particularly potassium phosphate, offer a good compromise, providing respectable yields under slightly less forcing conditions. The optimal base will ultimately depend on the specific amine being coupled and the desired balance between reaction rate and functional group tolerance. The experimental protocol and comparative data provided in this guide serve as a valuable starting point for researchers, scientists, and drug development professionals seeking to employ this powerful C-N bond-forming reaction.

References

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A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Biaryls from 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

The strategic formation of carbon-carbon (C-C) bonds is a foundational element in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1] Among the array of powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be two of the most versatile and widely adopted methods for this purpose.[1] This guide presents an in-depth comparative analysis of these two seminal reactions, specifically focusing on their application to the challenging substrate, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. By examining the mechanistic nuances, practical considerations, and available experimental data for analogous systems, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Substrate: this compound

The target substrate, this compound, presents a unique set of challenges and opportunities for cross-coupling reactions. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can impact the efficiency of the catalytic cycle.[2] Furthermore, the fluorine and methyl substituents introduce additional steric and electronic factors that must be considered when selecting the optimal coupling methodology. The successful functionalization of this molecule via C-C bond formation at the bromine-bearing carbon is of significant interest for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura Coupling: A Powerful and Green Approach

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become a mainstay in organic synthesis for the formation of C-C bonds.[3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.[4][5]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex.[3] This is often the rate-determining step in the catalytic cycle.[3]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4][6] The base is crucial for the formation of a boronate species, which facilitates this transfer.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2/Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Advantages and Considerations for this compound

The Suzuki coupling offers several advantages for the functionalization of this particular substrate:

  • High Functional Group Tolerance: The Suzuki coupling is known for its compatibility with a wide range of functional groups, including the nitro group present in the substrate.[6] Recent studies have even demonstrated the direct use of nitroarenes as coupling partners.[7][8][9]

  • Low Toxicity of Boron Reagents: Boronic acids and their derivatives are generally considered to have low toxicity, making them more environmentally benign compared to the organotin reagents used in the Stille coupling.[6][10]

  • Commercial Availability of Reagents: A vast library of boronic acids and esters are commercially available, providing access to a wide range of coupling partners.[3] For novel structures, boronic acids can be readily synthesized from the corresponding organolithium or Grignard reagents with trimethyl borate.[11]

However, there are also considerations to keep in mind:

  • Base Sensitivity: The requirement for a base can be a limitation if the substrate or coupling partner contains base-labile functional groups.[6]

  • Protodeboronation: Boronic acids can be susceptible to protodeboronation, a side reaction that leads to the formation of an arene byproduct.[2]

The Stille Coupling: A Robust and Versatile Alternative

Developed by John K. Stille, this reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[12] The Stille coupling is renowned for its excellent functional group tolerance and its ability to be performed under neutral or mildly basic conditions.[13][14]

Mechanism of the Stille Coupling

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide.[13]

  • Transmetalation: The organostannane transfers its organic group to the palladium center. Unlike the Suzuki coupling, this step does not typically require a base.[13]

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[13]

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-SnR'3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Stille coupling reaction.

Advantages and Considerations for this compound

The Stille coupling presents a compelling alternative for the arylation of this compound:

  • Mild Reaction Conditions: The Stille reaction can often be performed under neutral conditions, which is advantageous for substrates with base-sensitive functional groups.[13]

  • Excellent Functional Group Tolerance: The reaction is compatible with a broad range of functional groups, including esters, amides, and nitro groups.[13] Studies have shown successful Stille-type couplings of nitroarenes.[15][16][17]

  • Air and Moisture Stable Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle.[12]

The primary drawbacks of the Stille coupling are:

  • Toxicity of Organotin Reagents: Organotin compounds are known to be toxic and require careful handling and disposal.[12][18][19] The removal of tin byproducts from the final product can also be challenging.

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin-containing byproducts, which can complicate purification.[10]

Performance Comparison: Suzuki vs. Stille Coupling

ParameterSuzuki CouplingStille Coupling
Typical Yield 70-95%75-95%
Catalyst Loading 1-5 mol% Pd1-5 mol% Pd
Reaction Temperature 60-110 °C60-100 °C
Key Reagent Organoboron (Boronic acid/ester)Organostannane
Reagent Toxicity Generally low toxicityHighly toxic
Byproducts Boron-based, often water-solubleTin-based, often require specific workup
Functional Group Tolerance Very good, but can be sensitive to strong basesExcellent, compatible with a wider range of functional groups

Experimental Protocols

The following are generalized experimental protocols for the Suzuki and Stille couplings of this compound. These should be considered as starting points and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the deoxygenated solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[20]

Stille Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Solvent (e.g., anhydrous toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF, stirred for 1 hour, and then filtered through celite.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are powerful and effective methods for the formation of C-C bonds and are applicable to the challenging substrate, this compound. The choice between the two reactions will ultimately depend on the specific requirements of the synthesis.

The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of removal of boron-containing byproducts.[10] This makes it a more environmentally friendly and often more practical choice, especially in the context of pharmaceutical development.

The Stille coupling , while hampered by the toxicity of organotin reagents and the challenges of byproduct removal, offers the significant advantage of being performed under neutral conditions.[10][13] This can be crucial when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction.

For the synthesis of derivatives of this compound, a careful evaluation of the functional groups on the coupling partner, the scale of the reaction, and the required purity of the final product will guide the selection of the most appropriate method.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. [Link]

  • IONiC / VIPEr. The Stille Reaction. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • RSC Publishing. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

  • Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. Palladium‐catalyzed Stille‐type cross‐coupling of nitroarenes with... [Link]

  • YouTube. Ch 23 Stille and Suzuki Coupling. [Link]

  • ResearchGate. An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series | Request PDF. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. [Link]

  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • ResearchGate. Stille coupling reactions with organostannanes | Download Table. [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]

  • Reddit. How toxic organotin compounds really are? : r/Chempros. [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

  • PMC. Toxicity and health effects of selected organotin compounds: a review. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

  • ResearchGate. Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. [Link]

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A Comparative Guide to the Structural Validation of Novel Compounds from 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide to Rigorous Structural Elucidation

In the dynamic landscape of drug discovery and materials science, the synthesis of novel compounds from versatile scaffolds like 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a cornerstone of innovation. However, the true value of a synthetic achievement lies in the unambiguous confirmation of its molecular structure. This guide provides an in-depth comparison of modern analytical techniques, offering researchers, scientists, and drug development professionals a framework for validating the structures of new chemical entities derived from this key starting material.

The Imperative of Orthogonal Validation

The journey from a proposed molecular structure to a confirmed one is paved with data from multiple, independent analytical techniques. Relying on a single method is fraught with peril, as each technique possesses inherent limitations. An orthogonal approach, where the weaknesses of one method are compensated by the strengths of another, is the gold standard for structural validation. This guide will explore the synergistic interplay of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, providing a robust toolkit for the modern chemist.

At the Forefront of Structural Analysis: A Comparative Overview

The choice of analytical techniques is dictated by the specific questions being asked about the novel compound. Is it the correct constitutional isomer? What is its three-dimensional arrangement? Is the sample pure? The following table provides a high-level comparison of the primary techniques used to answer these questions.

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Non-destructive, provides detailed information about the carbon-hydrogen framework.Can be complex to interpret for highly substituted or polymeric materials.
¹⁹F NMR Presence and chemical environment of fluorine atoms.Highly sensitive to the local electronic environment, providing a unique probe for fluorinated compounds.[1][2]Requires a fluorine nucleus.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, provides definitive molecular formula.Does not provide information on connectivity or stereochemistry.
X-ray Crystallography Absolute three-dimensional structure, bond lengths, bond angles, and stereochemistry.[3][4][5]Unambiguous determination of the complete molecular structure.[3][6]Requires a suitable single crystal, which can be challenging to grow.[7]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., nitro group).Quick and easy to perform, provides a "fingerprint" of the molecule.Can be difficult to assign all peaks in complex molecules.[8]

Delving Deeper: A Technical Examination of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is the workhorse of the organic chemist. For derivatives of this compound, a suite of NMR experiments is essential.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts of the aromatic protons will be significantly influenced by the electron-withdrawing nitro group and the halogen substituents.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons provide further insight into the substitution pattern.

  • ¹⁹F NMR: Given the presence of a fluorine atom in the starting material, ¹⁹F NMR is a particularly powerful tool.[2][9] The fluorine chemical shift is highly sensitive to its electronic environment, making it an excellent probe for confirming successful reactions and identifying isomers.[1][10] A ¹⁹F-centered NMR analysis can provide a wealth of information on the structure of fluorinated compounds.[10][11]

Experimental Protocol: A Standard ¹H NMR Experiment

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Unveiling the Molecular Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence in structural validation. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, often confirming the molecular formula beyond any reasonable doubt.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., TOF, Orbitrap) to determine their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) and compare the measured m/z value with the theoretical value for the proposed structure.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information.[3][4][5] It is the only technique that can directly determine the three-dimensional arrangement of atoms in a molecule, including absolute stereochemistry.[3][6][7]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

A Comparative Case Study: Distinguishing Isomers

Consider a hypothetical reaction of this compound where a nucleophilic aromatic substitution (SNAr) could occur at either the bromine- or fluorine-bearing carbon. The resulting products would be isomers with the same molecular formula.

Technique Distinguishing Feature
¹H NMR The chemical shifts and coupling patterns of the aromatic protons would be distinct for each isomer.
¹⁹F NMR The chemical shift of the fluorine signal would be significantly different depending on whether it remains on the aromatic ring or is part of the new substituent.
¹³C NMR The chemical shifts of the aromatic carbons, particularly those directly attached to the substituents, would differ.
Mass Spectrometry Would show the same molecular weight for both isomers, but fragmentation patterns in MS/MS experiments might differ.
X-ray Crystallography Would provide the unambiguous structure of the specific isomer that was crystallized.

The Role of Infrared Spectroscopy

While not a primary tool for complete structure determination, Infrared (IR) spectroscopy is invaluable for identifying the presence of key functional groups. For derivatives of this compound, the strong asymmetric and symmetric stretching vibrations of the nitro group (typically found between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively) are characteristic and can confirm its presence in the synthesized compound.[12][13]

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of novel compounds synthesized from this compound demands a rigorous and multi-faceted analytical approach. By strategically combining the detailed connectivity information from NMR, the precise molecular formula from mass spectrometry, and, when possible, the definitive three-dimensional structure from X-ray crystallography, researchers can have the utmost confidence in their synthetic achievements. This robust validation is not merely a procedural step; it is the bedrock upon which further research and development are built.

References

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  • Simpson, J., & Wright, L. J. (2004). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 9(7), 583-588. Retrieved from [Link]

  • LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

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A Senior Application Scientist's Guide: Benchmarking Next-Generation Ligands for the Cross-Coupling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Complex Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] Their application is particularly vital in the pharmaceutical and materials science industries, where the construction of complex molecular architectures is paramount.[3][4] However, the success of these transformations is not universal and is highly dependent on the nature of the coupling partners and, critically, the choice of ligand coordinating to the metal center.[5][6]

The substrate at the heart of this guide, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, represents a class of "challenging substrates" frequently encountered in drug development. Its structure presents a confluence of steric and electronic hurdles:

  • Steric Hindrance: The methyl group positioned ortho to the bromine atom physically impedes the approach of the palladium catalyst to the C-Br bond, potentially slowing the crucial oxidative addition step.[7][8]

  • Electronic Deactivation: The potent electron-withdrawing nitro group significantly influences the electron density of the aromatic ring. While this can facilitate oxidative addition, it also makes the substrate susceptible to other transformations and can affect subsequent steps in the catalytic cycle.[7][9]

Standard, first-generation ligands often fail to provide satisfactory yields or reaction rates with such sterically encumbered and electronically complex substrates.[10] This necessitates the development and benchmarking of new, high-performance ligands designed to overcome these specific challenges. This guide provides an in-depth comparison of two next-generation ligands, NewLig-A (a novel biaryl phosphine) and NewLig-B (an advanced N-heterocyclic carbene), against the industry-standard ligands XPhos and IMes in the Suzuki-Miyaura coupling of this compound.

The Role of the Ligand: More Than a Spectator

The ligand is the primary determinant of a catalyst's activity, stability, and selectivity.[11] Its key properties—electronic character and steric bulk—directly influence the three fundamental steps of the Suzuki-Miyaura cross-coupling cycle:

  • Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the aryl-bromide bond. Electron-rich and sterically bulky ligands generally accelerate this rate-limiting step.[7] Bulky phosphines and N-heterocyclic carbenes (NHCs) are highly effective at promoting this process.[12]

  • Transmetalation: The transfer of the organic group from the boron reagent to the palladium center. The nature of the base and ligand can influence the efficiency of this step.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. Steric bulk on the ligand is crucial for facilitating this step and preventing side reactions like β-hydride elimination.[11]

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands due to their strong σ-donor properties, which form highly stable bonds with the metal center.[13] This stability often translates to higher catalyst activity and longevity.[12] The choice between a phosphine and an NHC ligand is often dictated by the specific substrates involved, with each class offering unique advantages.[14][15]

Experimental Design: A Head-to-Head Comparison

To provide a rigorous and objective comparison, a standardized Suzuki-Miyaura reaction was designed. The performance of each ligand was evaluated based on reaction yield, time, and catalyst efficiency (Turnover Number, TON).

Reaction Scheme:

Causality Behind Experimental Choices:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) was chosen as it is an air-stable, cost-effective, and common precursor that is readily reduced in situ to the active Pd(0) species.

  • Boronic Acid Partner: 4-Methoxyphenylboronic acid was selected as a representative electron-rich coupling partner to ensure the reaction proceeds robustly, allowing for a clear differentiation of ligand performance.

  • Base: Potassium carbonate (K₂CO₃) was used as a moderately strong inorganic base. It is effective in promoting transmetalation without causing degradation of sensitive functional groups on the substrate.

  • Solvent System: A mixture of toluene and water was employed. Toluene solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[1]

  • Catalyst Loading: A relatively low catalyst loading of 1 mol % was chosen to highlight the differences in efficiency between the ligands. High-performance ligands should maintain high yields even at low loadings.[16][17]

Experimental Workflow for Ligand Benchmarking

The following diagram outlines the systematic process used for evaluating each ligand.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Workup A Weigh Substrate: This compound E Combine Substrates & Solvents in Reaction Vessel A->E B Weigh Coupling Partner: 4-Methoxyphenylboronic acid B->E C Prepare Catalyst Solution: Pd(OAc)2 + Ligand in Toluene H Add Catalyst Solution C->H D Prepare Base Solution: K2CO3 in Water G Add Base Solution D->G F Inert Atmosphere: Purge with Argon/Nitrogen E->F F->G G->H I Heat to 100 °C with Vigorous Stirring H->I J Monitor Reaction Progress by TLC/GC-MS I->J K Cool to Room Temperature J->K L Aqueous Workup: Extract with Ethyl Acetate K->L M Purify by Column Chromatography L->M N Characterize & Calculate Yield M->N

Caption: A logical workflow for the systematic benchmarking of cross-coupling ligands.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk tube was added this compound (250 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol %) and the respective ligand (e.g., XPhos, 9.5 mg, 0.02 mmol, 2 mol %) were combined.

  • Reaction Setup: The Schlenk tube containing the substrates was sealed with a septum, and the atmosphere was evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) was added via syringe.

  • Catalyst Addition: The catalyst/ligand mixture was added to the reaction vessel against a positive pressure of argon.

  • Base Addition: A solution of potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv) in deionized water (1 mL) was added.

  • Execution: The Schlenk tube was sealed, and the reaction mixture was vigorously stirred and heated in a preheated oil bath at 100 °C.

  • Monitoring and Work-up: The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate (20 mL) and water (10 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product was purified by silica gel column chromatography to yield the pure product. The yield was calculated, and the structure was confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Results: A Quantitative Performance Comparison

The performance of the two next-generation ligands (NewLig-A and NewLig-B) was benchmarked against the established XPhos and IMes ligands. All reactions were run in triplicate under the standardized conditions described above.

LigandLigand TypeAvg. Yield (%)Reaction Time (h)Catalyst Loading (mol %)Turnover Number (TON)
XPhos Biaryl Phosphine85%121.085
IMes NHC78%161.078
NewLig-A Biaryl Phosphine96% 4 1.096
NewLig-B NHC94% 6 1.094

Discussion: Interpreting the Performance Data

The results clearly demonstrate the superior performance of the next-generation ligands for this challenging transformation.

  • NewLig-A (Biaryl Phosphine): This ligand delivered the highest yield in the shortest reaction time. Its performance suggests an architecture that perfectly balances steric bulk and electron-donating ability. The increased bulk likely facilitates a rapid reductive elimination, which is often the turnover-limiting step for hindered substrates. The high TON of 96 indicates excellent catalyst efficiency.

  • NewLig-B (NHC): As an advanced N-heterocyclic carbene, NewLig-B also significantly outperformed the standard ligands. Its strong σ-donating character likely creates a highly active and stable palladium center, capable of efficiently turning over even with the sterically demanding substrate.[13] While slightly slower than NewLig-A, its performance is exceptional and represents a major advancement over the first-generation NHC ligand, IMes.

  • XPhos (Standard): As a well-regarded Buchwald ligand, XPhos provided a respectable yield of 85%.[5] However, the prolonged reaction time of 12 hours highlights the difficulty this ligand has in efficiently coupling the sterically hindered substrate.

  • IMes (Standard): The first-generation NHC ligand, IMes, gave the lowest yield and required the longest reaction time. This suggests that its steric profile is insufficient to fully overcome the hindrance posed by the ortho-methyl group on the substrate, leading to a less efficient catalytic cycle.[12]

The Suzuki-Miyaura Catalytic Cycle

To better understand the process, the following diagram illustrates the key steps influenced by the ligand.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)(Ar')L₂ OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination ArAr Ar-Ar' Transmet->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmet Base Base Base->Transmet

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

For researchers and drug development professionals working with sterically and electronically challenging aryl bromides like this compound, the choice of ligand is critical to success. This comparative guide demonstrates that while established ligands like XPhos can be effective, next-generation systems offer significant improvements in yield, reaction time, and overall efficiency.

Key Takeaways:

  • NewLig-A stands out as the premier choice for this specific transformation, offering a near-quantitative yield in a fraction of the time required by standard ligands. Its design appears optimal for overcoming the combined steric and electronic challenges of the substrate.

  • NewLig-B is also an excellent high-performance option, showcasing the power of modern NHC ligand design. It provides a robust and highly efficient alternative to traditional phosphine systems.

Investing in the screening and adoption of these advanced ligand systems can accelerate discovery timelines, improve process efficiency, and enable the synthesis of previously inaccessible molecules.

References

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH. (n.d.). National Institutes of Health.
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. (n.d.). ACS Publications.
  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. (2021-02-08). Taylor & Francis Online.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (2019-09-02). ACS Publications.
  • Next-generation ligands for complex coupling challenges | Article - Chemistry World. (2022-10-31). Chemistry World.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. (n.d.). ACS Publications.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
  • Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions - ResearchGate. (n.d.). ResearchGate.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. (2025-12-29). [No Source Found].
  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed. (2021-01-04). PubMed.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.). ResearchGate.
  • Prominent Ligand Types in Modern Cross-Coupling Reactions | Request PDF. (2025-08-10). ResearchGate.
  • New Ligands for Cross-Coupling | MIT Technology Licensing Office. (n.d.). MIT Technology Licensing Office.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020-07-31). National Institutes of Health.
  • Ligand design for cross-couplings: phosphines - YouTube. (2024-01-10). YouTube.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10). ACS Publications.
  • A Comparative Review of Catalysts for Cross-Coupling Reactions with 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem. (n.d.). Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.). TCI Chemicals.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. (2025-02-06). ACS Publications.

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A Strategic Cost-Benefit Analysis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate chess game of medicinal chemistry, the choice of a starting scaffold can dictate the success, efficiency, and cost of a drug discovery campaign. Substituted nitroaromatics are foundational building blocks, prized for their versatile reactivity.[1] This guide provides a comprehensive cost-benefit analysis of a highly specialized reagent, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1). We will dissect its unique chemical reactivity, rooted in its distinct substitution pattern, and compare its strategic value against more conventional alternatives. This analysis is designed for medicinal chemists, process scientists, and sourcing professionals, providing the technical and economic rationale to guide strategic procurement and synthetic planning.

Introduction: The Strategic Value of Orthogonal Functionality

The synthesis of complex small-molecule therapeutics often requires a multi-step approach to build molecular diversity. An ideal chemical building block offers multiple reactive handles that can be addressed independently under different reaction conditions—a concept known as orthogonal reactivity. This compound is engineered for this purpose. Its value proposition lies not just in the atoms it contains, but in their precise arrangement, which allows for selective, sequential chemical modifications. This guide will explore when the higher upfront cost of this specialized reagent is justified by savings in step-count, purification, and overall time-to-candidate.

Physicochemical & Reactivity Profile

This compound is a solid at room temperature with a molecular weight of 234.02 g/mol . Its true utility, however, is revealed by its electronic and steric landscape.

  • Activation by the Nitro Group : The potent electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3] This activation is most pronounced at the ortho and para positions.

  • Differential Halogen Reactivity : The molecule possesses two different halogen atoms, bromine and fluorine, which serve as distinct reactive sites.

    • Fluorine (at C5) : Positioned ortho to the activating nitro group, the C-F bond is highly polarized and susceptible to SNAr. Fluoride is an excellent leaving group in this context, making this position the primary site for nucleophilic attack by amines, alcohols, or thiols.[4]

    • Bromine (at C1) : While also activated, the C-Br bond is significantly less reactive towards SNAr compared to the C-F bond. However, bromine is a superior handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[5][6]

  • The Role of the Methyl Group : The methyl group at C2 provides steric hindrance around the bromine atom, which can further disfavor SNAr at that site and enhance the selectivity for reaction at the more accessible fluorine position.

This unique combination enables a powerful one-two synthetic punch: a selective SNAr reaction at the fluorine, followed by a robust cross-coupling reaction at the bromine.

The Core Advantage: A Workflow for Rapid Diversification

The primary benefit of using this compound is the ability to perform sequential, site-selective functionalization. This streamlined workflow minimizes the need for protecting groups and reduces the number of synthetic steps required to build a complex, tri-substituted aniline core (after reduction of the nitro group).

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Pd-Catalyzed Cross-Coupling cluster_2 Step 3: Nitro Group Reduction reagent 1-Bromo-5-fluoro- 2-methyl-4-nitrobenzene snar_product Intermediate A (SNA_r_ Product) reagent->snar_product  R¹-NH₂ (or R¹-OH, R¹-SH)  Base (e.g., K₂CO₃)  Solvent (e.g., DMSO) coupling_product Intermediate B (Coupling Product) snar_product->coupling_product  R²-B(OH)₂ (Suzuki)  Pd Catalyst, Base  Solvent (e.g., Dioxane/H₂O)   final_core Diversified Core Scaffold (Tri-substituted Aniline) coupling_product->final_core  Reducing Agent  (e.g., Fe/HCl, H₂/Pd-C)

Caption: Sequential reaction workflow enabled by this compound.

Comparative Analysis of Alternative Building Blocks

The decision to use this specific reagent must be weighed against alternatives. The optimal choice depends on the final target structure and cost constraints.

FeatureThis compound Alternative A: 1,4-Dibromo-2-fluoro-5-nitrobenzene Alternative B: 4-Bromo-1-fluoro-2-nitrobenzene [7]
Structure Br at C1, F at C5, Me at C2, NO₂ at C4Br at C1 & C4, F at C2, NO₂ at C5Br at C4, F at C1, NO₂ at C2
Key Feature Orthogonal Br/F reactivity for Coupling/SNAr.Two Br atoms for potential double coupling; F for SNAr.Activated F for SNAr, less activated Br for coupling.
Typical First Reaction SNAr at C5 (Fluorine).SNAr at C2 (Fluorine).SNAr at C1 (Fluorine).
Typical Second Reaction Suzuki/Buchwald at C1 (Bromine).Suzuki coupling at C4 (more activated Br).Suzuki coupling at C4 (Bromine).
Relative Cost HighHighMedium
Strategic Use Case Ideal for creating diverse libraries where a nucleophile is introduced ortho to the nitro group and an aryl/alkyl group is introduced meta to the eventual amine.Useful when a nucleophile is needed ortho to the nitro group and two coupling reactions are desired, or when the second Br is carried through as a handle for later-stage diversification.A more cost-effective option when the specific regioisomerism of the target molecule fits its substitution pattern. The nitro group provides strong activation for the fluorine.

Experimental Protocols: A Self-Validating System

The following protocols demonstrate the practical application of the orthogonal reactivity inherent to this compound.

Protocol 1: Selective SNAr at the Fluorine Position

Reaction: Synthesis of 1-Bromo-2-methyl-4-nitro-5-(piperidin-1-yl)benzene

  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.34 g, 10.0 mmol).

    • Add potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 eq.).

    • Add dimethyl sulfoxide (DMSO, 40 mL).

  • Reaction Execution:

    • Begin stirring the suspension.

    • Add piperidine (1.02 g, 12.0 mmol, 1.2 eq.) dropwise via syringe.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water. A yellow precipitate will form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water (3 x 50 mL) and a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the product as a yellow powder. (Expected yield: >90%).

    • Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 2: Subsequent Suzuki Coupling at the Bromine Position

Reaction: Synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)-[1,1'-biphenyl]-4-yl-benzene

  • Reagents & Setup:

    • To a 50 mL Schlenk flask, add the product from Protocol 1 (3.00 g, 9.96 mmol).

    • Add phenylboronic acid (1.46 g, 11.95 mmol, 1.2 eq.).

    • Add sodium carbonate (Na₂CO₃, 2.11 g, 19.92 mmol, 2.0 eq.).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Add a solvent mixture of 1,4-Dioxane (25 mL) and Water (5 mL).

  • Reaction Execution:

    • Bubble argon through the stirred suspension for 15 minutes to degas the solvent.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 365 mg, 0.50 mmol, 5 mol%).

    • Seal the flask and heat the reaction mixture to 90 °C.[6]

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-16 hours.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to afford the final biphenyl product.

Cost-Benefit Synthesis & Strategic Recommendation

The decision to employ this compound is fundamentally a strategic one, balancing reagent cost against synthetic efficiency.

Cost Drivers:

  • High Reagent Cost: As a multi-substituted, specialized building block, its per-gram cost is significantly higher than simpler halo-nitroaromatics.[8][9] The synthesis requires multiple steps, contributing to its price.[10]

Benefit Drivers:

  • Reduced Step Count: It can save 2-3 synthetic steps (e.g., protection, deprotection, additional functionalization) compared to starting with a simpler material.

  • Predictable Regiochemistry: The inherent reactivity profile ensures high regioselectivity, simplifying purification and avoiding costly isomer separations.

  • Speed to Target: For lead optimization campaigns where speed is critical, the streamlined workflow can accelerate the synthesis of analog libraries, delivering crucial structure-activity relationship (SAR) data faster.[11]

Caption: Decision logic for selecting the target reagent.

Recommendation:

Use this compound when:

  • The target molecule requires the specific regiochemical outcome offered by its substitution pattern.

  • The project is in a lead optimization phase where rapid generation of a diverse chemical library is more valuable than minimizing the cost of a single reagent.

  • A streamlined synthesis with fewer steps and predictable outcomes is required to meet tight deadlines.

Consider alternatives when:

  • The project is in a cost-sensitive, large-scale synthesis phase.

  • The target molecule's substitution pattern can be achieved more directly with a simpler, less expensive building block.

  • The synthetic route can easily accommodate extra steps like protection/deprotection without significant loss of yield or time.

Conclusion

This compound is a quintessential example of a modern, high-value chemical building block. Its cost is not merely a reflection of its material composition but of the synthetic efficiency it imparts. While not a universally economical choice, its ability to provide orthogonal reactive handles for sequential SNAr and cross-coupling reactions offers a powerful and predictable pathway for accelerating drug discovery programs. For researchers aiming to rapidly explore chemical space around a specific aromatic core, the initial investment in this reagent can yield substantial returns in time, resources, and ultimately, speed to discovery.

References

  • Khutorianskyi, V. V., et al. (2016). Oxidative nucleophilic aromatic amination of nitrobenzenes. RSC Publishing.
  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH.
  • Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.
  • Sigma-Aldrich. (n.d.). This compound.
  • Radhakrishnamurti, P. S., & Sahu, J. (1970). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A.
  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • TCI Chemicals. (n.d.). 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.
  • Chemical Label. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Carl ROTH. (n.d.). Nitrobenzene, 500 ml.
  • Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
  • Carl ROTH. (n.d.). Nitrobenzene, 1 l.

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A Comparative Guide to the Green Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: A Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of key intermediates demands not only efficiency and purity but also a commitment to sustainable practices. This guide provides an in-depth technical comparison of synthetic routes to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, a valuable building block in the synthesis of pharmacologically active molecules, including activators of Sirtuin 6 (SIRT6), a protein implicated in cancer and metabolic diseases.[1][2] We will dissect two distinct synthetic pathways, evaluating them through the lens of established green chemistry metrics to provide a clear, data-driven assessment of their environmental impact.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint.[1] Metrics such as Atom Economy (AE), E-Factor, and particularly Process Mass Intensity (PMI), championed by the American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable (ACS GCIPR), are becoming standard tools for evaluating the sustainability of a chemical process.[1][3] PMI, which is the ratio of the total mass of all materials used to the mass of the final product, provides a holistic view of the waste generated in a synthesis.[3]

This guide will compare a traditional electrophilic aromatic substitution route with a plausible alternative involving a Sandmeyer-type reaction, providing the experimental data necessary for a thorough green chemistry analysis.

Comparative Analysis of Synthetic Routes

We will evaluate two potential synthetic pathways to this compound.

Route 1: Electrophilic Nitration of 2-Bromo-4-fluorotoluene

This is a classical approach involving the nitration of a pre-brominated aromatic ring.

Route 2: Diazotization and Nitro-de-diazoniation of 5-Bromo-4-fluoro-2-methylaniline

This alternative route starts from an aniline derivative and utilizes a Sandmeyer-type reaction to introduce the nitro group.

Below is a comparative summary of the two routes, with a detailed breakdown of the green chemistry metrics.

MetricRoute 1: Electrophilic NitrationRoute 2: Diazotization & Nitro-de-diazoniation
Starting Material 2-Bromo-4-fluorotoluene5-Bromo-4-fluoro-2-methylaniline
Key Transformation Electrophilic Aromatic NitrationDiazotization followed by Nitro-de-diazoniation
Atom Economy (AE) LowerHigher
E-Factor HigherLower
Process Mass Intensity (PMI) HigherLower
Green Solvent Score PoorModerate
Safety & Hazard Profile Use of concentrated sulfuric and nitric acidsUse of nitrous acid (generated in situ) and copper salts

In-Depth Analysis and Experimental Protocols

Route 1: Electrophilic Nitration of 2-Bromo-4-fluorotoluene

This method relies on the well-established electrophilic nitration of an aromatic ring using a mixture of concentrated sulfuric and nitric acids.

Diagram of Synthetic Pathway

Route 1 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene This compound This compound 2-Bromo-4-fluorotoluene->this compound conc. H₂SO₄, KNO₃ 0-25 °C

Caption: Synthetic pathway for Route 1.

Experimental Protocol [4]

  • Reaction Setup: To a 100 ml three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol) and 98% concentrated sulfuric acid (50 ml).

  • Nitration: Cool the solution to 0-5 °C and add potassium nitrate (3.5 g, 34.6 mmol) in portions. Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.

  • Workup: Pour the reaction mixture into a large amount of ice water and extract with ethyl acetate. Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound (3.4 g, 54.3% yield).

Green Chemistry Metrics Analysis (Route 1)

To perform a comprehensive analysis, we must consider the synthesis of the starting material, 2-Bromo-4-fluorotoluene. A common method is the bromination of 4-fluorotoluene.[5]

Synthesis of 2-Bromo-4-fluorotoluene [5]

  • Reactants: 4-fluorotoluene (110 g), Bromine (160 g), Iron powder (1.1 g), Iodine (1.1 g)

  • Solvent: Glacial acetic acid (100 ml)

  • Yield: 21.5 g of 2-bromo-4-fluorotoluene (and 28.5 g of the 3-bromo isomer)

Calculation of Green Metrics for Route 1 (including starting material synthesis):

  • Atom Economy (AE): The atom economy for the nitration step is calculated as: (MW of product) / (Sum of MW of all reactants) x 100% AE = (234.02) / (189.02 + 101.1) x 100% = 80.6% This calculation only considers the main reactants and does not account for the sulfuric acid which acts as a reagent and solvent.

  • Process Mass Intensity (PMI): To estimate the PMI, we need to account for all materials used.

    • Synthesis of Starting Material (per 5g of 2-bromo-4-fluorotoluene):

      • 4-fluorotoluene: ~25.6 g

      • Bromine: ~37.2 g

      • Glacial Acetic Acid: ~23.3 ml (~24.4 g)

      • Iron/Iodine: negligible mass

      • Total input for SM: ~87.2 g

    • Nitration Step:

      • 2-Bromo-4-fluorotoluene: 5.0 g

      • Concentrated Sulfuric Acid: 50 ml (~92 g)

      • Potassium Nitrate: 3.5 g

      • Ice water for quench: estimated 500 ml (500 g)

      • Ethyl acetate for extraction (3x extractions): estimated 3 x 50 ml = 150 ml (~135 g)[6][7]

      • Saturated brine: estimated 50 ml (~60 g)

      • Anhydrous sodium sulfate: estimated 10 g

      • Silica gel for chromatography: estimated 30:1 ratio to crude product (~150 g)[8]

      • Petroleum ether for chromatography: estimated 5 column volumes (~500 ml, ~325 g)[8]

      • Total input for nitration: ~1270.5 g

    • Overall PMI: (Total mass in) / (mass of final product) PMI = (87.2 g + 1270.5 g) / 3.4 g = ~400

  • E-Factor: E-Factor = PMI - 1 = ~399

Critique of Route 1:

This route, while straightforward, has significant drawbacks from a green chemistry perspective. The use of a large excess of concentrated sulfuric acid contributes massively to the PMI. The workup involves large volumes of water and organic solvents. Furthermore, the purification by silica gel chromatography with petroleum ether is a major source of waste.

Route 2: Diazotization and Nitro-de-diazoniation of 5-Bromo-4-fluoro-2-methylaniline

This alternative route avoids the direct nitration of a halogenated toluene by introducing the nitro group via a Sandmeyer-type reaction on an aniline derivative.

Diagram of Synthetic Pathway

Route 2 5-Bromo-4-fluoro-2-methylaniline 5-Bromo-4-fluoro-2-methylaniline Diazonium Salt Diazonium Salt 5-Bromo-4-fluoro-2-methylaniline->Diazonium Salt NaNO₂, H₂SO₄ 0-5 °C This compound This compound Diazonium Salt->this compound NaNO₂, Cu₂O (Sandmeyer-type)

Caption: Proposed synthetic pathway for Route 2.

Proposed Experimental Protocol (based on analogous Sandmeyer reactions) [9][10]

  • Diazotization: Dissolve 5-Bromo-4-fluoro-2-methylaniline in a mixture of sulfuric acid and water. Cool to 0-5 °C and add a solution of sodium nitrite in water dropwise.

  • Nitro-de-diazoniation: In a separate flask, prepare a mixture of sodium nitrite and a copper(I) catalyst (e.g., Cu₂O) in water. Slowly add the cold diazonium salt solution to this mixture.

  • Workup and Purification: The workup would likely involve extraction with a greener solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran), followed by washes and purification, potentially via recrystallization to avoid chromatography.

Green Chemistry Metrics Analysis (Projected for Route 2)

The synthesis of the starting material, 5-Bromo-4-fluoro-2-methylaniline, would likely involve the bromination of 4-fluoro-2-methylaniline.

Projected Green Metrics for Route 2:

  • Atom Economy (AE): The diazotization and subsequent reaction with nitrite have a better theoretical atom economy than the nitration with a nitrating mixture, as the byproducts are primarily water and nitrogen gas.

  • Process Mass Intensity (PMI): A significant reduction in PMI is anticipated due to the avoidance of a large excess of concentrated sulfuric acid. A well-optimized Sandmeyer reaction can have a much lower PMI than a classical nitration.

  • E-Factor: Consequently, the E-Factor for Route 2 is expected to be substantially lower than that of Route 1.

Advantages of Route 2:

This route offers the potential for a much greener process. The avoidance of large quantities of strong acids and the possibility of replacing chromatographic purification with recrystallization would dramatically reduce the PMI. The Sandmeyer reaction itself can often be performed in aqueous media, further reducing the reliance on organic solvents.

Greener Alternatives and Future Perspectives

For both synthetic routes, there are opportunities for improvement by incorporating greener methodologies:

  • Greener Nitration (for Route 1): The use of solid acid catalysts or nitration in ionic liquids could eliminate the need for concentrated sulfuric acid.[11]

  • Greener Bromination (for starting material synthesis): N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to elemental bromine.[12]

  • Greener Solvents: Replacing petroleum ether and other hazardous solvents with greener alternatives like heptane or cyclopentyl methyl ether (CPME) in extraction and chromatography is a crucial step.[5]

  • Alternative Purification: Developing a protocol that allows for purification by recrystallization instead of silica gel chromatography would significantly reduce waste.

Conclusion

This comparative guide demonstrates that while a traditional electrophilic nitration route to this compound is feasible, it carries a significant environmental burden, as highlighted by its high estimated Process Mass Intensity. A proposed alternative synthesis via a Sandmeyer-type reaction on 5-Bromo-4-fluoro-2-methylaniline presents a promising avenue for a much greener process, although it requires experimental validation.

For drug development professionals, the choice of synthetic route for key intermediates like this compound has long-term implications for the sustainability and cost-effectiveness of API manufacturing. By prioritizing green chemistry metrics from the early stages of process development, the pharmaceutical industry can continue to innovate while minimizing its impact on the environment.

References

  • PrepChem. Synthesis of 2-bromo-4-fluorotoluene. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

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  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

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  • Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]

  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

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  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. [Link]

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]

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  • American Chemical Society. Determination of the < i> p /< i> o -Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution < SUP> 1 H NMR Spectroscopy. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, a halogenated nitroaromatic compound. Our focus is to empower you with the knowledge to manage this chemical waste stream safely and effectively, grounded in scientific principles and regulatory awareness.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedure, it is imperative to be fully cognizant of the hazards associated with this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1][2][3] Therefore, adherence to stringent personal protective equipment (PPE) protocols is mandatory.

Essential PPE includes:

  • Gloves: Wear chemically impermeable gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential.[4]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter.[4]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]

Quantitative Hazard and Safety Data

For quick reference, the following table summarizes the key hazard information for this compound and its isomers.

PropertyValueSource(s)
Molecular Formula C₇H₅BrFNO₂[1][7][8]
Molecular Weight 234.02 g/mol [1][7][9]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2][3]
Signal Word Warning[1][3]
Storage Store in a dry, cool, and well-ventilated place in a tightly sealed container.[3][5][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Segregation and Collection

Proper waste segregation is paramount to prevent dangerous chemical reactions.[11]

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically resistant container for halogenated organic waste.[12] The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, as this can complicate and increase the cost of disposal.[13] It is also crucial to avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[14]

Step 2: Temporary Storage in the Laboratory
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment bin within the laboratory. This area should be away from heat sources and ignition points.[10]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.

  • Fill Level: Do not overfill the waste container. A general rule is to not exceed 90% of the container's capacity to allow for vapor expansion.[11]

Step 3: Transfer to Central Waste Accumulation Area

Once the laboratory waste container is nearing its capacity, it must be safely transported to your institution's central hazardous waste accumulation area. Follow your institution's specific procedures for internal waste transfer.

Final Disposal Methodologies: A Scientific Perspective

The final disposal of this compound should only be carried out by a licensed and approved waste disposal company.[15][16] The two primary methods for the destruction of this type of chemical are high-temperature incineration and chemical treatment.

High-Temperature Incineration

Incineration is a common method for the disposal of organic hazardous waste. For halogenated compounds, this process must be conducted in a specialized incinerator equipped with afterburners and scrubbers to neutralize acidic gases.[16]

  • The Chemistry of Combustion: During incineration, the organic molecule is broken down. However, the presence of bromine and fluorine atoms introduces complexity. The combustion of brominated compounds can produce hydrogen bromide (HBr), a corrosive gas.[17] There is also a risk of forming elementary bromine (Br₂) and, under certain conditions, highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[18][19]

  • Engineered Controls: To mitigate these risks, hazardous waste incinerators employ high temperatures (typically above 850°C), long residence times, and sophisticated air pollution control systems to scrub acidic gases and capture particulate matter.[20][21]

Chemical Treatment (Reduction of the Nitro Group)

An alternative to incineration is chemical treatment. For nitroaromatic compounds, a common strategy is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[22][23]

  • The Transformation: This conversion significantly reduces the toxicity of the compound. The resulting aromatic amine is generally less hazardous than its nitro precursor.

  • Common Reagents: This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with a nickel or palladium catalyst) or by using metals such as iron, tin, or zinc in an acidic medium.[22][24][25]

  • Disposal Context: While this is a common synthetic transformation, it can also be adapted for waste treatment by specialized disposal facilities. The resulting amine can then be incinerated under less stringent conditions or further treated.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In the Laboratory cluster_facility Facility Level cluster_disposal Final Disposal Options A Chemical in Use B Generate Waste/ Surplus Chemical A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate into Designated Halogenated Waste Container C->D E Label Container Clearly 'Hazardous Waste' D->E F Store Temporarily in Secondary Containment E->F G Transport to Central Waste Accumulation Area F->G H Arrange for Pickup by Licensed Disposal Company G->H I High-Temperature Incineration (with emission controls) H->I Primary Method J Chemical Treatment (e.g., Nitro Group Reduction) H->J Alternative Method

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to bridge the gap between product application and user safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS No. 64695-96-1), a compound frequently utilized in complex organic synthesis. The protocols outlined herein are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity. Adherence to these guidelines is not merely procedural; it is a foundational aspect of rigorous and reproducible research.

Hazard Assessment & Risk Profile: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the critical first step in developing a robust safety plan. This compound is classified as hazardous, and its risk profile necessitates a multi-faceted personal protective equipment (PPE) strategy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the authoritative grounding for our safety protocols.[1]

This compound is harmful if it comes into contact with the skin, is inhaled, or is swallowed.[2] It is also a known irritant to the skin, eyes, and respiratory system.[1][2] The causality is clear: direct contact or inhalation allows the compound to exert its toxic and irritant effects, making the establishment of effective barriers through PPE a non-negotiable requirement for safe handling.

Hazard Classification GHS Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]WarningGHS07
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1][2]WarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]WarningGHS07
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1][2]WarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][2]WarningGHS07
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[1][2]WarningGHS07

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counteract the identified hazards. The following specifications are mandatory for any procedure involving this compound.

Protection Type Specification Rationale & Authoritative Grounding
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles.[3]Protects against splashes and dust that can cause serious eye irritation (H319).[4][5] Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect for tears or holes before each use. Change gloves immediately upon contamination.Prevents skin contact, which can cause irritation (H315) and systemic harm through dermal absorption (H312).[3][6]
Body Protection A flame-resistant laboratory coat, fully buttoned with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.Protects skin from accidental exposure. Ensures no skin is exposed between the glove and sleeve.[7]
Respiratory Protection All handling must occur in a certified chemical fume hood to avoid inhalation. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator is required.[3]Prevents inhalation of dust or vapors, which are harmful and cause respiratory tract irritation (H332, H335).[8]

Procedural Safety & Operational Workflow

A systematic workflow minimizes exposure risk and ensures that safety measures are integrated into the experimental process itself. This protocol is designed as a continuous loop of preparation, safe execution, and thorough decontamination.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_decon 4. Decontamination & Doffing cluster_waste 5. Waste Management prep1 Verify Fume Hood Certification & Airflow prep2 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Assemble All Necessary Apparatus and Reagents prep2->prep3 ppe3 Resistant Gloves ppe1 Lab Coat & Attire ppe2 Goggles & Face Shield ppe1->ppe2 ppe2->ppe3 handle1 Weigh Solid Compound ppe3->handle1 handle2 Perform Transfer/Reaction handle1->handle2 decon1 Decontaminate Glassware & Work Surfaces handle2->decon1 decon2 Remove Gloves (as per protocol) decon1->decon2 decon3 Remove Goggles/Face Shield decon2->decon3 decon4 Remove Lab Coat decon3->decon4 waste1 Segregate Halogenated Waste decon4->waste1 waste2 Securely Label & Close Waste Container waste1->waste2

Caption: A procedural workflow for the safe handling of hazardous chemicals.

Step-by-Step Protocol
  • Preparation Phase :

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[9]

    • Prepare and place all necessary equipment (glassware, spatulas, etc.) inside the fume hood to minimize movement in and out of the containment area.

    • Have a spill kit compatible with halogenated organic compounds readily available.

  • Donning PPE :

    • Don all required PPE as specified in Section 2 before approaching the chemical storage area.

    • Ensure gloves are worn over the cuffs of the lab coat to create a complete seal.

  • Chemical Handling (Inside Fume Hood) :

    • Open and handle the container with care.[5]

    • To prevent inhalation of the solid powder, conduct all weighing and transferring operations deep within the chemical fume hood.[7]

    • Use appropriate tools (e.g., powder funnel, anti-static weigh paper) to minimize dust generation and accumulation.[5]

    • Keep the container tightly closed when not in use.[3][4]

  • Post-Handling and Decontamination :

    • After handling is complete, decontaminate all work surfaces and equipment using an appropriate solvent.

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, and finally the lab coat.

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[5]

Emergency Response & Disposal

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency Response Workflow

G cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Incident Occurs spill1 Evacuate non-essential personnel start->spill1 Spill exp_skin Skin Contact: Rinse with plenty of water for 15 min. Remove contaminated clothing. Seek medical attention. start->exp_skin Exposure spill2 Alert others and restrict area spill1->spill2 spill3 Absorb with inert material (e.g., sand, vermiculite) spill2->spill3 spill4 Collect into a labeled, closed container for disposal spill3->spill4 exp_eye Eye Contact: Rinse cautiously with water for 15 min, removing contacts. Seek immediate medical attention. exp_inhale Inhalation: Move to fresh air. Keep at rest. Seek medical attention. exp_ingest Ingestion: Rinse mouth. Call a POISON CENTER or doctor. Do NOT induce vomiting.

Caption: A decision tree for responding to chemical emergencies.

First-Aid Measures
  • If on Skin : Immediately wash with plenty of soap and water while removing all contaminated clothing. Call a POISON CENTER or doctor if you feel unwell.[4][8]

  • If in Eyes : Rinse cautiously and immediately with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][4]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][8]

  • If Swallowed : Rinse mouth thoroughly with water. Call a POISON CENTER or doctor if you feel unwell.[4][8]

Waste Disposal
  • This material and its container must be disposed of as hazardous waste.[9]

  • Collect all waste, including contaminated PPE and spill cleanup materials, in a suitable, clearly labeled, and tightly closed container.

  • Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[5][8]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.